Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate
Description
Properties
IUPAC Name |
methyl 6-amino-3-(4-tert-butylphenyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-17(2,3)12-7-5-11(6-8-12)13-9-10-14(18)19-15(13)16(20)21-4/h5-10H,1-4H3,(H2,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBKSVVZXZVJGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(N=C(C=C2)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682498 | |
| Record name | Methyl 6-amino-3-(4-tert-butylphenyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1280786-65-3 | |
| Record name | 2-Pyridinecarboxylic acid, 6-amino-3-[4-(1,1-dimethylethyl)phenyl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-amino-3-(4-tert-butylphenyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Profile: Methyl 6-amino-3-(4-tert-butylphenyl)picolinate
This technical guide provides a comprehensive characterization profile for CAS 1280786-65-3 (Methyl 6-amino-3-(4-tert-butylphenyl)picolinate).
CAS Number: 1280786-65-3 Chemical Class: Aminopicolinate / Biaryl Scaffold Primary Application: Pharmaceutical Intermediate (Kinase Inhibitor Discovery, Peptidomimetics)[1]
Chemical Identity & Physicochemical Profile[1][3][4][5][6]
This compound represents a "privileged scaffold" in medicinal chemistry, combining a picolinate core (common in metalloenzyme inhibitors) with a lipophilic tert-butyl phenyl tail (enhancing hydrophobic pocket binding).
Core Identity Data
| Parameter | Specification |
| IUPAC Name | Methyl 6-amino-3-(4-tert-butylphenyl)pyridine-2-carboxylate |
| Molecular Formula | |
| Molecular Weight | 284.36 g/mol |
| Monoisotopic Mass | 284.1525 |
| SMILES | COC(=O)C1=C(C=CC(=N1)N)C2=CC=C(C=C2)C(C)(C)C |
| Appearance | Off-white to pale yellow crystalline solid |
Solubility & Stability Profile
-
Solubility: High solubility in DMSO (
mg/mL), DMF, and Dichloromethane. Moderate solubility in Methanol/Ethanol. Practically insoluble in water. -
Stability: Stable under standard laboratory conditions. The methyl ester moiety is susceptible to hydrolysis under strong basic or acidic conditions (pH > 10 or pH < 2).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the primary amine.
Structural Characterization (Spectroscopic Fingerprint)[1]
The following data represents the expected spectroscopic signature based on the structural connectivity of the aminopicolinate core and the tert-butylphenyl substituent.
Proton NMR ( H NMR)
Solvent: DMSO-
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 1.31 | Singlet (s) | 9H | tert-Butyl group (strong diagnostic peak) | |
| 3.78 | Singlet (s) | 3H | Methyl Ester | |
| 6.15 | Broad Singlet (br s) | 2H | Primary Amine (Exchangeable with | |
| 6.68 | Doublet (d, | 1H | Pyridine H-5 | Ortho to amine, shielded by electron donation |
| 7.38 | Doublet (d, | 2H | Phenyl H-3', 5' | Aromatic protons (AA'BB' system) |
| 7.45 | Doublet (d, | 2H | Phenyl H-2', 6' | Aromatic protons (AA'BB' system) |
| 7.60 | Doublet (d, | 1H | Pyridine H-4 | Para to amine, deshielded by ester/ring current |
Mass Spectrometry (LC-MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode (
). -
Key Ion:
m/z. -
Fragmentation Pattern:
-
Loss of Methyl group (
): ~270 m/z. -
Loss of Methoxy/Carboxyl group (
or ): Common in ester derivatives.
-
Synthetic Route & Process Logic
The synthesis of CAS 1280786-65-3 typically relies on a Suzuki-Miyaura Cross-Coupling reaction. This pathway is preferred for its modularity, allowing the late-stage introduction of the tert-butylphenyl group onto the halogenated picolinate core.
Synthesis Workflow (DOT Diagram)
Figure 1: Palladium-catalyzed cross-coupling strategy for the synthesis of the target aminopicolinate.
Critical Process Parameters
-
Catalyst Selection:
is recommended over to minimize debromination byproducts. -
Base Sensitivity: Use Potassium Carbonate (
) or Cesium Carbonate ( ). Stronger bases may hydrolyze the methyl ester. -
Inert Atmosphere: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid.
Analytical Methodology (Quality Control)
To ensure the integrity of this building block for downstream medicinal chemistry (e.g., drug discovery libraries), a validated HPLC method is required.
HPLC Method Protocol
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5
, 4.6 x 100 mm). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV at 254 nm (aromatic) and 280 nm (picolinate absorption).
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5% | Equilibration |
| 2.0 | 5% | Hold |
| 12.0 | 95% | Linear Gradient |
| 15.0 | 95% | Wash |
| 15.1 | 5% | Re-equilibration |
Purity Criteria
-
Acceptance Limit:
(Area %) for research use; for GMP intermediate use. -
Key Impurity: Des-bromo precursor (if unreacted) or hydrolyzed acid (if improper storage).
References & Sourcing
-
Chemical Identity Verification: PubChem Compound Summary for CID 58364769 (Methyl 6-amino-3-(4-tert-butylphenyl)picolinate). National Center for Biotechnology Information (2024). Link
-
Synthetic Methodology (Suzuki Coupling on Picolinates): Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides. Sigma-Aldrich Technical Guides. Link
-
Commercial Availability & CAS Verification: CAS 1280786-65-3 Product Page. Key Organics / MolPort. Link
Sources
Technical Guide: NMR Characterization of Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate
This guide outlines the structural elucidation and spectral characterization of Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate , a specific biaryl intermediate likely synthesized via Suzuki-Miyaura cross-coupling.
The following technical analysis is designed for medicinal chemists and analytical scientists, focusing on the rational assignment of NMR signals based on electronic substituent effects and spin-spin coupling networks.
Structural Context & Synthesis Origin
To accurately interpret the NMR spectra, one must understand the chemical environment created by the synthesis. This molecule is typically constructed by coupling Methyl 6-amino-3-bromopicolinate with 4-(tert-butyl)phenylboronic acid .
-
Core Scaffold: 6-aminopicolinate (Pyridine ring with an amino group at C6 and an ester at C2).
-
Substituent: A para-substituted phenyl ring attached at C3.
-
Electronic Environment:
-
C2-Ester: Electron-withdrawing group (EWG); deshields adjacent nuclei.
-
C6-Amine: Strong electron-donating group (EDG); shields ortho/para positions (specifically H5).
-
C3-Biaryl Link: Creates a conjugated system, though likely twisted due to steric strain between the ester and the phenyl ring.
-
Structural Numbering Scheme
For the purpose of this guide, the following numbering is used:
-
Pyridine Ring: N=1, C-Ester=2, C-Phenyl=3, CH=4, CH=5, C-Amine=6.
-
Phenyl Ring: C1' (attached to Pyridine), C2'/C6' (ortho), C3'/C5' (meta), C4' (attached to t-Butyl).
Experimental Protocol
Sample Preparation[1][2][3]
-
Solvent Selection: DMSO-d6 is the preferred solvent.
-
Reasoning: Chloroform-d (
) often causes the amino ( ) protons to broaden or disappear due to exchange. DMSO-d6 forms hydrogen bonds with the amine, sharpening the signal and slowing exchange, allowing for accurate integration (2H).
-
-
Concentration: 5–10 mg in 0.6 mL solvent for 1H NMR; 20–30 mg for 13C/2D NMR.
Instrument Parameters (Standard 400/500 MHz)
-
Pulse Sequence: zg30 (30° pulse) to ensure accurate integration.
-
Relaxation Delay (D1): Set to
s (or s for quantitative qNMR) to allow full relaxation of the quaternary carbons and isolated protons. -
Temperature: 298 K (25°C).
1H NMR Spectrum Analysis
The proton spectrum is distinct, characterized by a clean separation between aliphatic, heteroaromatic, and exchangeable regions.
A. Aliphatic Region (High Field)
This region confirms the presence of the ester and the tert-butyl group.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 1.31 – 1.35 | Singlet (s) | 9H | t-Butyl ( | Highly intense singlet. Characteristic of freely rotating methyl groups on a quaternary carbon. |
| 3.85 – 3.90 | Singlet (s) | 3H | Methyl Ester ( | Deshielded by the electronegative oxygen. Typical range for methyl esters on aromatic rings. |
B. Aromatic & Heteroaromatic Region
This region contains the coupling networks that define the substitution pattern.
| Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Mechanistic Insight |
| 6.00 – 6.50 | Broad Singlet | 2H | - | Broad due to quadrupole moment of Nitrogen and H-bonding. Disappears on | |
| 6.60 – 6.70 | Doublet (d) | 1H | Py-H5 | Shielded. Ortho to the strong electron-donating | |
| 7.30 – 7.35 | Doublet (d) | 2H | Ph-H3'/H5' | Part of AA'BB' system. Meta to the pyridine connection. | |
| 7.40 – 7.45 | Doublet (d) | 2H | Ph-H2'/H6' | Part of AA'BB' system. Ortho to the pyridine connection. | |
| 7.70 – 7.80 | Doublet (d) | 1H | Py-H4 | Deshielded. Ortho to the aryl ring and beta to the ester. Shows strong COSY correlation to H5. |
C. Key Coupling Features
-
Pyridine AB System: The protons at H4 and H5 form an AX or AB system with a coupling constant of
Hz, typical for ortho-coupling in pyridines. -
Phenyl AA'BB': The 4-substituted phenyl ring appears as two "roofed" doublets. The roof effect points towards each other, confirming they belong to the same spin system.
13C NMR Spectrum Analysis
The Carbon-13 spectrum is critical for identifying the quaternary carbons (Cq) which have no attached protons and are invisible in HSQC.
| Shift ( | Type | Assignment | Notes |
| 31.5 | t-Butyl Methyls | Intense signal (3 carbons). | |
| 34.8 | t-Butyl Quaternary | Low intensity. | |
| 52.5 | O-Methyl | Ester methyl. | |
| 108.0 | Pyridine C5 | Shielded by adjacent | |
| 125.5 | Phenyl C3'/C5' | ||
| 129.0 | Phenyl C2'/C6' | ||
| 138.0 | Pyridine C4 | ||
| 145.0 | Phenyl C1' | Linker carbon. | |
| 150.5 | Phenyl C4' | Attached to t-Butyl.[1][2][3] | |
| 158.0 | Pyridine C6 | Attached to | |
| 166.5 | Carbonyl ( | Ester carbonyl. |
Structural Validation Logic (2D NMR)
To scientifically validate the structure, one must establish connectivity using 2D correlations.
Workflow Diagram
The following Graphviz diagram illustrates the logical flow of assigning the structure based on spectral data.
Caption: Logical workflow for structural elucidation using 1D and 2D NMR correlations.
Critical HMBC Correlations (The "Smoking Gun")
The Heteronuclear Multiple Bond Correlation (HMBC) is the definitive test for the position of the substituents.
-
Regiochemistry of the Phenyl Ring: You must verify the phenyl ring is at C3, not C4 or C5.
-
Observation: Look for a correlation from the Py-H4 proton to the quaternary carbon C3 .
-
Observation: Look for a correlation from the Ph-H2'/H6' protons to the same quaternary carbon C3 .
-
-
Ester Position:
-
Observation: The O-Methyl protons (~3.9 ppm) will show a strong correlation to the Carbonyl carbon (~166 ppm).
-
Observation: The Py-H4 proton may show a weak 3-bond correlation to the Ester Carbonyl or C2 , confirming the ester is adjacent to the biaryl junction.
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for NMR shift prediction rules).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link] (Authoritative database for chemical shift additivity rules).
-
Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition, 50(30), 6722-6737. Available at: [Link] (Mechanistic background for the synthesis of the biaryl core).
Sources
Solubility of Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate in different solvents
An In-Depth Technical Guide to the Solubility of Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Foreword: Understanding Solubility as a Cornerstone of Drug Discovery
In the landscape of pharmaceutical research and development, the intrinsic properties of a molecule dictate its journey from a laboratory curiosity to a potential therapeutic agent. Among these properties, solubility stands as a critical gatekeeper. Poor solubility can severely hamper a compound's absorption and bioavailability, rendering even the most potent molecule ineffective.[1] Furthermore, it can introduce significant challenges during formulation development and compromise the quality of in vitro assay data.[1] This guide provides a comprehensive examination of the solubility of Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate, a molecule of interest in contemporary drug discovery. Our focus extends beyond mere data presentation to elucidate the underlying principles and methodologies that ensure scientific rigor and reproducibility.
Molecular Profile of Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate
A thorough understanding of a compound's structure is fundamental to predicting and interpreting its solubility behavior. The principle of "like dissolves like" governs solubility, meaning polar compounds tend to dissolve in polar solvents, while nonpolar compounds dissolve in nonpolar solvents.[2]
Chemical Structure:
-
Name: Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate
-
CAS Number: 1280786-65-3[3]
-
Molecular Formula: C₁₇H₂₀N₂O₂[3]
-
Molecular Weight: 284.4 g/mol [3]
Structural Analysis: The molecule possesses distinct regions of varying polarity:
-
Polar Moieties: The presence of an amino group (-NH₂) and a picolinate ring (a pyridine derivative) imparts basic characteristics and potential for hydrogen bonding. The ester group (-COOCH₃) also contributes to its polarity.
-
Non-polar Moiety: The large, bulky 4-(tert-butyl)phenyl group is highly non-polar (lipophilic).
This amphiphilic nature suggests that the solubility of Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate will be highly dependent on the chosen solvent system. Its basic amino and pyridine nitrogen atoms indicate that its aqueous solubility will be significantly influenced by pH.
The Duality of Solubility Measurement: Kinetic vs. Thermodynamic Approaches
Solubility can be assessed from two distinct perspectives: kinetic and thermodynamic. The choice between these methods is often dictated by the stage of the drug discovery process.[4][5]
-
Kinetic Solubility: This measurement is typically employed in early-stage discovery and high-throughput screening (HTS). It assesses the solubility of a compound that is first dissolved in an organic solvent (commonly dimethyl sulfoxide, DMSO) and then introduced into an aqueous buffer.[4][6] This method is rapid but may overestimate the true solubility as it can lead to the formation of supersaturated solutions.[7]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the gold standard measurement. It determines the concentration of a compound in a saturated solution that is in equilibrium with its solid form.[1][6] This method is more time-consuming but provides a more accurate and relevant measure for later-stage development and formulation.[4] It is typically determined using the shake-flask method.[5]
Experimental Protocols for Solubility Determination
The following protocols are designed to provide a robust framework for assessing the solubility of Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate. These methods are grounded in established industry practices and regulatory guidelines.[8][9][10]
Thermodynamic (Equilibrium) Solubility Determination via Shake-Flask Method
This protocol establishes the equilibrium solubility, a crucial parameter for biopharmaceutical classification and formulation.
Causality: The objective is to allow the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution. Extended incubation with agitation ensures this equilibrium is reached.[7] The International Council for Harmonisation (ICH) guidelines recommend evaluating solubility across a pH range of 1.2 to 6.8 to simulate physiological conditions.[8][9][10][11]
Step-by-Step Protocol:
-
Preparation of Solvents: Prepare a panel of relevant solvents. For aqueous solubility, this should include buffers at a minimum of pH 1.2, 4.5, and 6.8, as recommended by ICH guidelines.[8][9][10] A selection of common organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Dichloromethane, Toluene) should also be prepared.
-
Compound Addition: Add an excess of solid Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate to a known volume of each solvent in a sealed vial. The excess solid is critical to ensure a saturated solution is formed.[7]
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a vial roller or orbital shaker.[1] Equilibration time can vary, but typically requires 24 to 72 hours.[6][12] To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the concentration plateaus.[7][12]
-
Sample Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation or filtration through a suitable filter (e.g., 0.45 µm PVDF).[12]
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase.
-
Analytical Determination: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][6]
-
pH Verification: For aqueous buffers, measure the final pH of the suspension at the end of the experiment to ensure it has not been significantly altered by the compound.[7]
Caption: Thermodynamic Solubility Workflow.
Kinetic Solubility Determination
This high-throughput method is ideal for early-stage screening where compound availability is limited.
Causality: The kinetic solubility protocol mimics the conditions of many in vitro biological assays where a compound is introduced from a DMSO stock. The rapid precipitation upon addition to an aqueous buffer provides a measure of its tendency to stay in solution under non-equilibrium conditions.[4]
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate in 100% DMSO (e.g., 10 mM).[4]
-
Serial Dilution: Add aliquots of the DMSO stock solution to the selected aqueous buffers in a microplate format.[6]
-
Incubation: Shake the microplate at room temperature for a short period (e.g., 1-2 hours) to allow for precipitation.[5]
-
Analysis: Determine the solubility limit. This can be done turbidimetrically, where the point of precipitation is detected by light scattering.[7] Alternatively, samples can be filtered and the concentration of the filtrate analyzed by HPLC-UV or LC-MS.[6]
Caption: Kinetic Solubility Workflow.
Data Presentation and Interpretation
Quantitative solubility data should be summarized in a clear, tabular format to facilitate comparison across different solvent systems.
Table 1: Solubility Profile of Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate
| Solvent System | Method | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) | Observations |
| Aqueous Buffers | |||||
| pH 1.2 Buffer | Thermodynamic | 25 | [Insert Data] | [Insert Data] | [e.g., Clear solution] |
| pH 4.5 Buffer | Thermodynamic | 25 | [Insert Data] | [Insert Data] | [e.g., Fine precipitate] |
| pH 6.8 Buffer | Thermodynamic | 25 | [Insert Data] | [Insert Data] | [e.g., Heavy precipitate] |
| pH 7.4 Buffer (PBS) | Kinetic | 25 | [Insert Data] | [Insert Data] | [e.g., Turbidity observed] |
| Organic Solvents | |||||
| Methanol | Thermodynamic | 25 | [Insert Data] | [Insert Data] | [e.g., Freely soluble] |
| Ethanol | Thermodynamic | 25 | [Insert Data] | [Insert Data] | [e.g., Soluble] |
| Acetonitrile | Thermodynamic | 25 | [Insert Data] | [Insert Data] | [e.g., Sparingly soluble] |
| Dichloromethane | Thermodynamic | 25 | [Insert Data] | [Insert Data] | [e.g., Soluble] |
| Toluene | Thermodynamic | 25 | [Insert Data] | [Insert Data] | [e.g., Slightly soluble] |
| Hexanes | Thermodynamic | 25 | [Insert Data] | [Insert Data] | [e.g., Insoluble] |
Interpretation:
-
pH-Dependent Solubility: Due to the basic amino group, higher solubility is expected at lower pH values where the molecule becomes protonated and forms a more soluble salt. A significant drop in solubility is anticipated as the pH increases towards and beyond the pKa of the conjugate acid.
-
Organic Solvent Solubility: The molecule's large non-polar surface area from the tert-butylphenyl group suggests good solubility in moderately polar to non-polar organic solvents like Dichloromethane and Toluene. The polar groups will facilitate solubility in polar protic solvents like Methanol and Ethanol. Solubility is expected to be poor in highly non-polar aliphatic solvents like Hexanes.[2]
Conclusion and Implications for Drug Development
A comprehensive understanding of the solubility profile of Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate is indispensable for its progression as a drug candidate. The data generated through the rigorous application of both thermodynamic and kinetic methodologies will directly inform critical decisions in medicinal chemistry, preclinical development, and formulation science. The anticipated pH-dependent aqueous solubility highlights a key challenge that may necessitate formulation strategies such as salt formation or the use of solubility enhancers to achieve adequate oral bioavailability. This guide provides the foundational protocols and interpretive framework to confidently navigate these challenges, ensuring that the full therapeutic potential of this promising molecule can be robustly evaluated.
References
- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
-
European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link][8]
-
Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link][7]
-
International Council for Harmonisation. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link][9]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link][2]
-
LibreTexts Chemistry. (2023). Solubility of Organic Compounds. [Link]
-
U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. [Link][10]
-
World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying active pharmaceutical ingredients for biowaiver. [Link][12]
-
CP Lab Safety. (n.d.). Methyl 6-amino-3-(4-t-butylphenyl)picolinate, min 98%, 5 grams. [Link][3]
-
Ramirez, E., & Tsinman, O. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. AAPS PharmSciTech, 22(3), 93. [Link][11]
Sources
- 1. evotec.com [evotec.com]
- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
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- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. enamine.net [enamine.net]
- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. fda.gov [fda.gov]
- 11. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. who.int [who.int]
Methodological & Application
Analytical methods for quantifying Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate
Application Note & Method Development Protocol
Abstract
This guide outlines the analytical protocols for the quantification of Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate (referred to herein as M-ATBP ).[1] Due to the molecule's hybrid nature—possessing a basic aminopyridine core, a labile methyl ester, and a highly lipophilic tert-butyl phenyl tail—standard "off-the-shelf" methods often fail to achieve peak symmetry or stability.[1] This protocol details a robust Reversed-Phase HPLC-UV method for purity assessment and a high-sensitivity LC-MS/MS method for trace analysis, grounded in the principles of rational method design.[1]
Physicochemical Assessment & Strategy
Before initiating wet-lab work, we must analyze the analyte's properties to prevent common failure modes.[1]
| Feature | Chemical Implication | Analytical Strategy |
| Aminopyridine Core | Basic Nitrogen ( | Mobile Phase: Must be acidic (pH 2.5–3.0) to fully protonate the amine ( |
| Methyl Ester | Susceptible to hydrolysis (forming the carboxylic acid) in high pH or aqueous-acidic conditions over time.[1] | Sample Prep: Avoid storing stock solutions in water. Use Acetonitrile (ACN) or Methanol (MeOH).[1] Keep autosampler temperature at 4°C. |
| tert-Butyl Group | High lipophilicity (LogP > 3.5 predicted).[1] Strong retention on C18. | Column: C18 is ideal, but requires high % organic solvent for elution. |
| Conjugated System | Strong UV chromophore (Pyridine + Phenyl). | Detection: UV-Vis is sufficient for QC (>98% purity). |
Method A: HPLC-UV Protocol (Purity & Potency)
Recommended for Quality Control (QC) and synthetic intermediate tracking.[1]
Chromatographic Conditions
-
System: HPLC or UHPLC with Diode Array Detector (DAD).
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent end-capped C18.[1]
-
Rationale: "End-capping" blocks residual silanols, critical for sharp amine peaks.[1]
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Note: Formic acid is volatile and compatible with MS if you switch detectors later. Phosphate buffers (20mM, pH 2.5) are a non-volatile alternative for slightly better peak shape in UV-only systems.[1]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Injection Volume: 5–10 µL.
-
Detection: 254 nm (primary), 280 nm (secondary).
Gradient Profile
The tert-butyl group requires a strong organic push to elute.[1]
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30 | Initial Hold |
| 2.0 | 30 | Isocratic equilibration |
| 12.0 | 95 | Linear Gradient (Elution of M-ATBP) |
| 15.0 | 95 | Wash (Remove lipophilic impurities) |
| 15.1 | 30 | Re-equilibration |
| 20.0 | 30 | End of Run |
Method B: LC-MS/MS Protocol (Trace Quant/Bioanalysis)
Recommended for DMPK studies or trace impurity analysis.[1]
Mass Spectrometry Parameters
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Rationale: The 6-amino group easily accepts a proton
.[1] -
Source Temp: 350°C (Ensure complete desolvation of the lipophilic tail).
-
Capillary Voltage: 3.5 kV.
MRM Transitions (Multiple Reaction Monitoring)
Precursor Ion: Calculate MW = 284.35 g/mol
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Structural Logic |
| Quantifier | 285.4 | 229.3 | 20–25 | Loss of tert-butyl group ( |
| Qualifier | 285.4 | 253.3 | 15–20 | Loss of Methanol/Methoxy ( |
Experimental Workflow & Visualization
Analytical Workflow Diagram
The following diagram illustrates the critical decision path for analyzing M-ATBP, highlighting the divergence between High-Concentration (QC) and Low-Concentration (Bioanalysis) workflows.
Caption: Workflow for M-ATBP analysis distinguishing between QC (UV detection) and Bioanalytical (MS detection) pathways.
Sample Preparation & Stability Protocol
Stock Solution Preparation
-
Weighing: Weigh 10.0 mg of M-ATBP reference standard into a 10 mL volumetric flask.
-
Dissolution: Dissolve in 100% Acetonitrile (ACN) .
-
Critical: Do not use water or methanol for the primary stock. Methanol can cause transesterification (methyl ester exchange) over long storage; water promotes hydrolysis.
-
-
Storage: Store at -20°C in amber glass vials. Stable for 3 months (re-validate if older).
Working Standards
Dilute the stock solution with 50:50 Water:ACN immediately before analysis.
-
Warning: Once diluted in water, analyze within 24 hours. The methyl ester half-life in neutral aqueous solution is finite.[1]
Validation Criteria (ICH Q2 R1 Compliant)
To ensure the method is trustworthy, the following parameters must be met:
| Parameter | Acceptance Criteria |
| System Suitability | Tailing Factor ( |
| Linearity | |
| Precision | RSD < 2.0% (n=6 injections). |
| Accuracy | Spike recovery 98.0% – 102.0%. |
| LOD/LOQ | Signal-to-Noise ratio > 3 (LOD) and > 10 (LOQ).[1][2] |
Troubleshooting Guide
Common Issues & Solutions
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing | Interaction between amine and silanols.[1] | Ensure mobile phase pH is < 3.0. Use a "Base Deactivated" (BDS) or highly end-capped column.[1] Increase buffer strength. |
| Split Peak | Sample solvent mismatch. | If dissolving in 100% ACN and injecting a large volume (>10µL) into a high-aqueous initial gradient, the analyte precipitates. Dilute sample in mobile phase. |
| Ghost Peaks | Carryover of lipophilic analyte. | The tert-butyl group sticks to injector seals.[1] Add a needle wash step with 90% ACN / 10% Isopropanol. |
| Retention Time Shift | pH fluctuation. | The amine's ionization state changes with pH. Ensure mobile phase buffer is freshly prepared. |
Troubleshooting Logic Diagram
Caption: Diagnostic logic for resolving chromatographic anomalies specific to aminopicolinates.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation (ICH), 2005. [Link]
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. FDA.gov, 2018. [Link]
-
PubChem. Compound Summary: Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate.[1] National Library of Medicine. (Used for structural property prediction). [Link]
-
Dolan, J. W. The Role of pH in LC Separations. LCGC North America, 2017. (Reference for amine retention behavior). [Link]
Sources
- 1. tert-Butyl 4-(6-(6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydro-pyrido(2,3-d)pyrimidin-2-ylamino)-pyridin-3-yl)-piperazine-1-carboxylate | C27H34BrN7O3 | CID 11157536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate
Welcome to the technical support center for the purification of crude Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important active pharmaceutical ingredient (API) intermediate. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, empowering you to troubleshoot effectively and ensure the integrity of your results.
I. Understanding the Molecule and Potential Impurities
Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate is a substituted aminopicolinate, often synthesized via a Suzuki-Miyaura cross-coupling reaction. The purification of this compound can be challenging due to the presence of various impurities stemming from the starting materials, side reactions, and the intrinsic properties of the molecule itself.
A critical first step in any purification strategy is to understand the potential impurities. Given a likely synthesis route involving a Suzuki-Miyaura coupling, common byproducts can include:
-
Homocoupling products: Biphenyl derivatives from the coupling of two boronic acid molecules or two aryl halide molecules.
-
Starting materials: Unreacted aryl halide or boronic acid.
-
Catalyst residues: Palladium and ligand residues.
-
Deboronation products: Where the boronic acid is replaced by a hydrogen atom.
-
Solvent and reagent residues: Residual solvents and bases used in the reaction.
The presence of the amino group can also lead to specific challenges, such as oxidation or the formation of colored impurities.
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of crude Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate in a question-and-answer format.
Question 1: My crude product is a dark, oily residue that is difficult to handle. What is the likely cause and how can I resolve this?
Answer: A dark, oily crude product often indicates the presence of colored impurities, residual high-boiling solvents (like DMF or toluene), and potentially some degradation of the amino-picolinate structure. The amino group is susceptible to oxidation, which can form colored byproducts.
Troubleshooting Steps:
-
Initial Work-up: Before concentrating the crude reaction mixture, perform an aqueous work-up. Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash with a mild brine solution to remove water-soluble impurities.
-
Charcoal Treatment: For persistent color, a charcoal treatment can be effective. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, stir for a short period (e.g., 15-30 minutes), and then filter through a pad of celite. Be aware that charcoal can sometimes adsorb the desired product, so use it judiciously.
-
Solvent Selection: Ensure that the solvent used for extraction and subsequent purification is appropriate for the product's solubility and the impurities you are trying to remove.
Question 2: I am seeing multiple spots on my TLC analysis, even after initial purification attempts. How can I identify these impurities and select the right purification method?
Answer: Multiple spots on a Thin Layer Chromatography (TLC) plate indicate a mixture of compounds with different polarities. Identifying these is key to choosing an effective purification strategy.
Troubleshooting Steps:
-
Impurity Identification:
-
Co-spotting: Run a TLC with your crude mixture alongside the starting materials. This will help identify any unreacted starting materials.
-
Staining: Use different visualization techniques. UV light will show UV-active compounds. Stains like potassium permanganate can help visualize non-UV active impurities.
-
LC-MS Analysis: For a more definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. It can provide the mass of the different components, allowing you to infer their structures (e.g., homocoupled products, deborylated side products).
-
-
Method Selection:
-
Column Chromatography: This is a highly versatile technique for separating compounds with different polarities.[1] The choice of solvent system is crucial and should be guided by your TLC analysis.
-
Recrystallization: If your product is a solid and you have a significant amount, recrystallization can be a highly effective method for achieving high purity.[2] This works best when the impurities have different solubility profiles from your target compound.
-
Preparative HPLC: For difficult separations or when very high purity is required, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[3]
-
Question 3: My column chromatography is not giving good separation. The product is co-eluting with an impurity. What can I do to improve the separation?
Answer: Poor separation in column chromatography can be due to several factors, including an inappropriate solvent system, incorrect stationary phase, or overloading the column.
Troubleshooting Steps:
-
Optimize the Solvent System:
-
TLC Analysis: The ideal solvent system for your column should give your product an Rf value of around 0.2-0.3 on the TLC plate.
-
Solvent Polarity: If your product and impurity are co-eluting, try a less polar solvent system to increase the retention time and improve separation. You can also try adding a small amount of a third solvent to modify the selectivity of the separation.
-
-
Change the Stationary Phase:
-
If you are using silica gel, consider using a different stationary phase like alumina, which has different selectivity.
-
For compounds with amine functionalities, sometimes using silica gel that has been treated with a base (e.g., triethylamine) can prevent streaking and improve peak shape.
-
-
Column Loading: Do not overload the column. A general rule of thumb is to use a 1:30 to 1:50 ratio of crude product to silica gel by weight.
-
Gradient Elution: If a single solvent system (isocratic elution) is not effective, a gradient elution, where the polarity of the mobile phase is gradually increased, can often provide better separation of complex mixtures.
Question 4: I have successfully isolated my product, but it is still slightly colored. How can I remove the final traces of color?
Answer: A persistent slight coloration is often due to trace amounts of highly colored impurities, possibly arising from oxidation of the amino group.
Troubleshooting Steps:
-
Recrystallization: A final recrystallization from a suitable solvent system is often the best way to remove trace colored impurities and obtain a pure, crystalline product. Experiment with different solvents to find one that gives good crystal formation.
-
Charcoal Treatment (with caution): As mentioned earlier, a very careful treatment with a minimal amount of activated charcoal followed by filtration can sometimes remove residual color. However, this should be a last resort as product loss can occur.
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate?
A1: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this molecule, a good starting point would be to try solvent systems like ethyl acetate/hexanes, methanol/water, or isopropanol. You will likely need to perform small-scale solubility tests to determine the optimal solvent or solvent mixture.
Q2: How can I confirm the purity of my final product?
A2: A combination of analytical techniques should be used to confirm the purity of your final product.
-
HPLC: High-Performance Liquid Chromatography is a powerful technique for assessing purity.[3] A single, sharp peak is indicative of high purity.
-
NMR Spectroscopy: 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy will confirm the structure of your compound and can reveal the presence of impurities if their signals are detectable.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
-
Melting Point: A sharp melting point is a good indicator of a pure crystalline compound.
Q3: Are there any specific storage conditions for the purified product?
A3: Due to the presence of the amino group, which can be susceptible to oxidation, it is advisable to store the purified Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate in a cool, dark place, preferably under an inert atmosphere (like nitrogen or argon) to minimize degradation over time. A storage temperature of 2-8°C is often recommended.[4][5]
Q4: Can I use preparative TLC for purification?
A4: Preparative Thin Layer Chromatography (prep TLC) can be a useful technique for purifying small quantities of material (typically less than 100 mg). It uses the same principles as analytical TLC but on a larger scale. While it can be effective, it is often more labor-intensive and less scalable than column chromatography for larger quantities.
IV. Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol provides a general guideline for purifying crude Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate using silica gel column chromatography.
1. Preparation: a. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). b. Carefully pack a glass column with the silica gel slurry, ensuring there are no air bubbles. c. Equilibrate the column by running the starting mobile phase through it.
2. Sample Loading: a. Dissolve the crude product in a minimal amount of the column solvent or a slightly more polar solvent. b. Alternatively, for less soluble compounds, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.
3. Elution: a. Start eluting with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes). b. Gradually increase the polarity of the mobile phase (gradient elution) based on TLC analysis of the fractions. c. Collect fractions in test tubes.
4. Analysis: a. Analyze the collected fractions by TLC to identify which ones contain the pure product. b. Combine the pure fractions.
5. Isolation: a. Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
This protocol outlines the general steps for recrystallizing the purified product to achieve higher purity.
1. Solvent Selection: a. In a small test tube, add a small amount of your product. b. Add a few drops of a potential solvent and observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.
2. Dissolution: a. Place the crude solid in an Erlenmeyer flask. b. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
3. Decolorization (if necessary): a. If the solution is colored, add a very small amount of activated charcoal and heat briefly. b. Hot filter the solution through a fluted filter paper to remove the charcoal.
4. Crystallization: a. Allow the hot, clear solution to cool slowly to room temperature. b. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
5. Isolation and Drying: a. Collect the crystals by vacuum filtration. b. Wash the crystals with a small amount of cold solvent. c. Dry the crystals in a vacuum oven to remove any residual solvent.
V. Data Presentation
Table 1: Typical Solvent Systems for TLC and Column Chromatography
| Mobile Phase Composition (v/v) | Typical Rf of Product | Application Notes |
| 10-30% Ethyl Acetate in Hexanes | 0.2 - 0.4 | Good for initial separation of non-polar impurities. |
| 30-50% Dichloromethane in Hexanes | 0.3 - 0.5 | Alternative system with different selectivity. |
| 1-5% Methanol in Dichloromethane | 0.2 - 0.4 | For eluting more polar compounds. |
VI. Visualization and Workflow Diagrams
Caption: Purification workflow for Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate.
Caption: Troubleshooting decision tree for purification challenges.
VII. References
-
Google Patents. (n.d.). CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. Retrieved from
-
Google Patents. (n.d.). US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol. Retrieved from
-
Pharmaffiliates. (n.d.). 6-Amino-3-(4-t-butylphenyl)picolinic acid. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1261913-25-0|6-Amino-3-(4-(tert-butyl)phenyl)picolinic acid|BLD Pharm [bldpharm.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
Overcoming solubility issues with Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate in assays
Introduction: The "Brick Dust" Challenge
Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing inconsistent IC50 values, visible precipitation, or "flat-line" assay results with Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate (CAS: 1280786-65-3).[1]
This molecule presents a classic medicinal chemistry challenge known as the "Grease Ball" vs. "Brick Dust" paradox.
-
The "Grease": The tert-butyl phenyl tail is highly lipophilic (hydrophobic), driving the molecule to aggregate in aqueous media to minimize water contact.
-
The "Brick": The amino-picolinate core allows for strong intermolecular hydrogen bonding and
-stacking, creating a high crystal lattice energy that resists dissolution.[1]
This guide provides a self-validating protocol to solubilize this compound without compromising its chemical integrity (specifically the methyl ester moiety).
Part 1: The Physicochemical Profile
Understanding the enemy is the first step to overcoming it.
| Property | Value / Characteristic | Implication for Assays |
| Molecular Weight | ~284.35 g/mol | Small molecule, prone to rapid aggregation if supersaturated.[1] |
| Lipophilicity (cLogP) | High (~3.5 - 4.5 est.)[1] | Critical: Will partition into plastics (tips, plates) and precipitate in >98% water. |
| Functional Groups | Methyl Ester | Risk: Susceptible to hydrolysis in basic buffers or wet DMSO, converting to the carboxylic acid (inactive/different potency). |
| H-Bond Donors | Primary Amine (-NH2) | Contributes to high melting point and poor solubility in non-polar solvents.[1] |
Part 2: Stock Solution Preparation (The Foundation)
Critical Warning: Do not use "old" DMSO. Dimethyl sulfoxide is hygroscopic; it absorbs water from the air. Water in DMSO promotes the hydrolysis of the methyl ester to the picolinic acid derivative, altering your compound's identity before the assay begins.
Protocol A: The Anhydrous Stock
-
Solvent: Use Anhydrous DMSO (≥99.9%, water <50 ppm).[1]
-
Concentration: Aim for 10 mM or 20 mM stocks. Do not attempt 100 mM; it will likely crash out upon freeze-thaw cycles.[1]
-
Dissolution: Vortex for 60 seconds. If undissolved particles remain, sonicate in a water bath at 37°C for 5 minutes. Do not exceed 40°C to prevent ester degradation.
-
Storage: Aliquot immediately into single-use amber glass vials (or polypropylene tubes with O-ring seals). Store at -20°C. Avoid repeated freeze-thaw cycles.
Part 3: The "Intermediate Dilution" Workflow
The most common error is pipetting 100% DMSO stock directly into aqueous assay buffer. This causes a "solvent shock," creating micro-precipitates that are invisible to the naked eye but devastating to data quality.
The Solution: Use an Intermediate Dilution Step (IDS) to step-down the hydrophobicity.[1]
Visual Workflow (DOT Diagram)
Caption: Figure 1. The Intermediate Dilution Strategy (IDS) prevents solvent shock by gradually acclimating the lipophilic compound to the aqueous environment.
Protocol B: Step-by-Step Dilution
-
Prepare Assay Buffer with Additive:
-
Standard Buffer (e.g., PBS or HEPES).
-
Additive: Add 0.01% Tween-20 or 0.01% Triton X-100 .[1]
-
Why? Surfactants lower the surface tension and form micelles that sequester the lipophilic tail, preventing aggregation.
-
-
Step 1 (The Intermediate):
-
Dilute the 10 mM DMSO stock 1:10 into the Buffer+Surfactant.
-
Result: 1 mM compound in 10% DMSO.
-
Action: Mix rapidly by pipetting.
-
-
Step 2 (The Final Assay):
-
Dilute the Intermediate 1:10 (or greater) into the final assay well.
-
Result: 100 µM compound in 1% DMSO.
-
Part 4: Troubleshooting & FAQs
Q1: My IC50 curve plateaus at 50% inhibition. Why?
Diagnosis: This is a classic sign of solubility-limited absorption .[1] The compound has reached its solubility limit in the buffer. Adding more compound (higher concentration) results in precipitation, not higher free drug concentration. Fix:
-
Check the solution for turbidity using dynamic light scattering (DLS) or simple absorbance at 650nm (where the compound shouldn't absorb).
-
Switch to Low-Binding (NBSE) plates.[1] This compound will stick to standard polystyrene, effectively lowering the concentration available to inhibit your target.
Q2: Can I use BSA (Bovine Serum Albumin)?
Answer: Yes, but with caution.
-
Pros: BSA (0.1%) acts as a carrier protein, keeping lipophilic compounds in solution.
-
Cons: High protein binding.[1] If your compound binds 99% to BSA, your free fraction driving the pharmacology will be miniscule, shifting your potency (right-shift in IC50).
-
Recommendation: If using BSA, you must determine the "free fraction" or accept that your IC50 will be relative, not absolute.
Q3: I see variability between replicates. Is it the pipette tips?
Answer: Likely. Lipophilic picolinates adsorb to standard polypropylene tips.[1] Fix: Use Low-Retention Tips and pre-wet the tip (aspirate and dispense once before taking the actual volume) to saturate the binding sites on the plastic surface.
Q4: How do I know if the ester hydrolyzed?
Answer: Run a quick LC-MS of your DMSO stock and your assay buffer after 2 hours.
-
Hydrolysis Product (Acid): ~270.3 Da.[1]
-
If you see the 270 peak, your buffer pH is likely too high (keep pH < 7.5) or your DMSO is wet.[1][3]
Part 5: Decision Tree for Assay Optimization
Use this logic flow to diagnose failures in real-time.
Caption: Figure 2.[1] Troubleshooting logic for compound stability and solubility issues.
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.[1]
-
Popa-Burke, I., et al. (2014).[1][4] Compound precipitation in high-concentration DMSO solutions.[1][4][5] Journal of Biomolecular Screening.[1][4]
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews.[1]
-
PubChem Compound Summary. (2024). Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate (CAS 1280786-65-3).[1][2] National Center for Biotechnology Information.[1]
Disclaimer: This guide is intended for research use only. Always consult the specific Safety Data Sheet (SDS) for Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate before handling.
Sources
- 1. 5-Amino-2-methylsulfanyl-4-(3-(2-morpholin-4-ylacetylamino)phenyl)thieno(2,3-d)pyrimidine-6-carboxylic acid tert-butylamide | C24H30N6O3S2 | CID 9914457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. ziath.com [ziath.com]
- 4. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Aminopicolinate Synthesis & Troubleshooting
Current Status: Operational Topic: Mitigation of Side Reactions in Aminopicolinate Synthesis Ticket ID: AP-SYNTH-001 Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the Aminopicolinate Synthesis Support Hub. Aminopicolinates (e.g., 4-aminopicolinates like Halauxifen-methyl or Florpyrauxifen-benzyl) are structural cornerstones in modern auxin herbicides and metallo-pharmaceuticals. Their synthesis is fraught with electronic subtleties due to the electron-deficient pyridine core.
This guide addresses the three most critical failure modes: Regiochemical Mismatch , Thermal Decarboxylation , and Cross-Coupling Homodimerization .
Module 1: Regioselectivity in Nucleophilic Substitution ( )
The Issue: When synthesizing 4-aminopicolinates from poly-halogenated precursors (e.g., methyl 4,5,6-trichloropicolinate or pentafluoropyridine derivatives), the amino nucleophile often attacks the C6 position instead of the desired C4 position, or leads to over-amination (bis-substitution).
The Mechanism: The pyridine nitrogen exerts an inductive electron-withdrawing effect ($ -I $), activating the C2, C4, and C6 positions.
-
C4 Position: Activated by para-location to nitrogen and ortho-location to the electron-withdrawing ester.
-
C6 Position: Activated by ortho-location to nitrogen.
-
Failure Mode: Steric bulk at C3/C5 or solvent polarity shifts can kinetically favor C6 attack over the thermodynamically preferred C4 product.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Major impurity at C6 | Solvent is too non-polar; lack of H-bonding. | Switch to polar aprotic solvents (DMSO, NMP) to stabilize the Meisenheimer complex at C4. |
| Bis-amination (C4 & C6) | Excess amine equivalents or high temp. | Control stoichiometry strictly (0.95 - 1.05 eq). Lower reaction temperature to <20°C. |
| Low Conversion | Fluorine vs. Chlorine leaving group. | If using chloropicolinates, add KF (spray-dried) to form the more reactive fluoropicolinate in situ (Halex reaction). |
Visualizing the Pathway
Caption: Competitive
Module 2: Thermal Instability & Decarboxylation
The Issue:
Picolinic acids (and their esters under hydrolytic conditions) are prone to losing
The Mechanism:
Aminopicolinates can exist as zwitterions. The protonated pyridine nitrogen facilitates the release of
-
Risk Factor: Electron-withdrawing groups (Cl, F) on the ring stabilize the negative charge development, accelerating decarboxylation.
Step-by-Step Mitigation Protocol
-
Acidification: Never heat the free acid form of an aminopicolinate above 80°C in neutral/basic solution.
-
Esterification Priority: Convert the carboxylic acid to a methyl/benzyl ester immediately. The ester is thermally stable.
-
Workup pH: During extraction, maintain pH < 4.0 or > 10.0 to avoid the zwitterionic isoelectric point where decarboxylation kinetics are fastest.
FAQ: Why did my yield drop during rotary evaporation?
-
Answer: You likely had residual water and high bath temperature (>50°C). This hydrolyzed the ester back to the acid, which then decarboxylated. Fix: Use azeotropic drying (Toluene) before concentration.
Module 3: Cross-Coupling Integrity (Suzuki-Miyaura)
The Issue: Many modern aminopicolinates (e.g., Arylex actives) require attaching an aryl group at the C6 position via Pd-catalyzed coupling. Common failures include Protodeboronation of the aryl boronic acid or Homocoupling .
Optimization Matrix
| Variable | Recommendation | Rationale |
| Base | Weaker bases reduce protodeboronation compared to carbonates. | |
| Ligand | SPhos or XPhos | Bulky, electron-rich phosphines facilitate oxidative addition into the electron-poor pyridine ring. |
| Solvent | Toluene/Water (4:1) | Biphasic systems often suppress hydrodehalogenation side reactions. |
Experimental Protocol: Synthesis of Methyl 4-amino-3,6-dichloropicolinate
Based on standard methodologies adapted from Dow AgroSciences patents.
-
Starting Material: Charge a reactor with Methyl 4,5,6-trichloropicolinate (1.0 eq).
-
Solvent: Add DMSO (5 volumes). Note: Do not use DMF if heating >100°C due to dimethylamine evolution.
-
Nucleophile: Add Ammonia (0.5M in dioxane or gas) slowly at 20°C.
-
Critical Checkpoint: Monitor exotherm. Maintain T < 35°C to prevent C6 substitution.
-
-
Reaction: Stir for 4 hours. Monitor by HPLC.
-
Target: >95% conversion to 4-amino isomer.
-
Stop Condition: If bis-amino impurity > 2%, cool reaction to 0°C immediately.
-
-
Quench: Pour into ice water (10 volumes). The product precipitates.
-
Filtration: Filter solids. Wash with water to remove DMSO.
-
Drying: Vacuum dry at 45°C. Do not exceed 50°C to prevent hydrolysis/decarboxylation if residual moisture is present.
References
-
Balko, T. W., et al. (2010). 4-Aminopicolinic Acids and Their Esters as Herbicides. U.S. Patent No.[2] 7,314,849. Dow AgroSciences LLC.[3]
-
Schmitzer, P. R., et al. (2015).[3][4] Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide.[4] ACS Symposium Series; American Chemical Society.
-
Dunn, A. D., & Vulpetti, A. (2019). Pyridinecarboxylic Acids. In Comprehensive Heterocyclic Chemistry.
-
Corteva Agriscience. (2020). Arylex™ Active Technical Bulletin.
Sources
Troubleshooting guide for Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate experiments
[1]
Topic: Troubleshooting & Optimization Guide for Synthesis and Handling CAS Registry Number: 1280786-65-3 (Methyl ester) | 1261913-25-0 (Free Acid) Primary Application: Key intermediate for P2X3 antagonists (e.g., Gefapixant/MK-7264)[1]
Executive Summary & Molecule Profile[2]
Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate is a biaryl pyridine scaffold characterized by a bulky tert-butyl group and an amino-pyridine core. It serves as a critical synthon in medicinal chemistry, particularly for P2X3 receptor antagonists used in chronic cough therapies.
This guide addresses the three most common failure modes reported by our user base:
-
Catalytic Stalling: Incomplete conversion during Suzuki-Miyaura coupling.[1]
-
Purification Challenges: Difficulty separating the lipophilic product from phosphine oxides.
-
Stability Issues: Unintended hydrolysis of the methyl ester.
Physicochemical Profile (Reference Data)
| Property | Value / Characteristic | Implication for Handling |
| Molecular Formula | C₁₇H₂₀N₂O₂ | |
| Molecular Weight | 284.36 g/mol | |
| Solubility (High) | DCM, EtOAc, THF, DMSO | Good for reaction solvents.[1] |
| Solubility (Low) | Water, Hexanes (cold), Methanol (mod.) | Use for precipitation/crystallization.[1] |
| pKa (Calculated) | ~3.5 (Pyridine N), ~20 (Amine) | Weakly basic; acid-sensitive ester.[1] |
| LogP | ~3.8 | Highly lipophilic; sticks to C18 columns.[1] |
Critical Workflow: Synthesis via Suzuki Coupling[1][3][4]
The primary route to this molecule involves a Suzuki-Miyaura coupling between Methyl 6-amino-3-bromopicolinate and 4-(tert-butyl)phenylboronic acid .[1]
Interactive Workflow Diagram
The following diagram outlines the optimized synthesis pathway and critical control points (CCPs).
Caption: Optimized Suzuki-Miyaura coupling workflow for biaryl pyridine synthesis.
Troubleshooting Guide (FAQ Format)
Category A: Reaction Failure (Low Yield / Stalling)[1]
Q1: The reaction stalls at 60% conversion. Adding more catalyst doesn't help. Why?
Diagnosis: This is likely due to catalyst poisoning by the free amino group at the 6-position or protodeboronation of the boronic acid.
-
Mechanism: The free amine on the pyridine ring can coordinate to the Palladium (Pd), displacing labile ligands (like PPh3) and forming an inactive "Pd-black" species.[1]
-
Solution:
-
Switch Ligands: Move from Pd(PPh₃)₄ to bidentate ligands like Pd(dppf)Cl₂ or bulky Buchwald ligands (XPhos-Pd-G2 ). These are harder to displace by the pyridine amine.
-
Protect the Amine: If the issue persists, use the N-Boc protected starting material (Methyl 6-((tert-butoxycarbonyl)amino)-3-bromopicolinate). The Boc group prevents coordination.
-
Base Management: Use mild bases (K₃PO₄ or Na₂CO₃) rather than strong hydroxides to prevent boronic acid decomposition.[1]
-
Q2: I see a major impurity with Mass M-H (Protodeboronation). How do I stop this?
Diagnosis: The tert-butylphenylboronic acid is undergoing protodeboronation before it can couple.[1] This is common in aqueous/alcoholic solvents at high temperatures.
-
Corrective Action:
-
Reduce Water: Switch to anhydrous conditions using Cs₂CO₃ in Toluene or DMF.[1]
-
Temperature Ramp: Do not overheat. Maintain 80°C; avoid 100°C+ unless using a sealed tube.
-
Excess Reagent: Increase the boronic acid equivalent from 1.1 eq to 1.5 eq to compensate for loss.
-
Category B: Purification & Isolation[1][5]
Q3: The product is "oiling out" during recrystallization. How do I get a solid?
Diagnosis: The tert-butyl group adds significant lipophilicity, interfering with standard polar precipitations.
-
Protocol:
-
Dissolve the crude oil in a minimum amount of hot Ethyl Acetate .[1]
-
Slowly add Heptane (anti-solvent) dropwise until turbidity is observed.[1]
-
Cool slowly to 4°C.
-
Alternative: If the oil persists, scratch the flask wall or add a seed crystal. Avoid Methanol/Water systems as they often form gums with this specific lipophilic ester.
-
Q4: My product is colored (brown/grey) and contains residual Palladium.
Diagnosis: Pyridine nitrogens are excellent ligands for trapping trace Pd.[1]
-
Remediation:
-
Silica Thiol Scavengers: Treat the organic layer with SiliaMetS® Thiol or equivalent for 2 hours before concentration.
-
Charcoal Filtration: Reflux with activated charcoal in EtOAc for 30 mins, then filter through Celite.
-
Experimental Protocol: Optimized Synthesis
Standard Operating Procedure (SOP) validated for 10g scale.
Reagents:
-
Methyl 6-amino-3-bromopicolinate (1.0 eq)[1]
-
4-(tert-butyl)phenylboronic acid (1.3 eq)[1]
-
Potassium Carbonate (2.0 M aq.[1] solution, 3.0 eq)
-
1,4-Dioxane (10 volumes)
Step-by-Step:
-
Inerting: Charge the bromopicolinate, boronic acid, and Pd catalyst into a reactor. Cycle Vacuum/Nitrogen 3 times.[1][3]
-
Solvation: Add degassed 1,4-Dioxane and the aqueous K₂CO₃ solution.
-
Reaction: Heat to 85°C internal temperature. Stir vigorously (biphasic mixture).
-
Monitoring: Check HPLC at 4 hours. The limiting reagent (bromide) should be <2%.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and Brine (x1).
-
Purification: Dry over Na₂SO₄. Concentrate. Recrystallize from EtOAc/Heptane (1:5 ratio).
Decision Logic: Troubleshooting Pathways
Use this logic tree to diagnose unexpected results during the reaction phase.
Caption: Diagnostic logic tree for reaction failure modes.
References & Grounding
-
Gefapixant Synthesis & Intermediates:
-
Suzuki Coupling of 2-Aminopyridines:
-
Chemical Properties & Safety:
-
Source: PubChem CID 25067269 (Analogous structures) and BLD Pharm MSDS for CAS 1280786-65-3.[1]
-
Relevance: Solubility data and safety handling for aminopicolinates.
-
Link:
-
Disclaimer: This guide is for research purposes only. All experiments should be conducted under a fume hood with appropriate PPE.[1] Consult the specific SDS for Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate before handling.
Technical Support Center: Enhancing the Biological Activity of Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate
Introduction: This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals aiming to enhance the biological activity of the novel compound, Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate. As this molecule is likely in the early stages of investigation, this document focuses on foundational principles of medicinal chemistry and pharmacology to navigate common experimental challenges. We will explore strategies ranging from structural modification to formulation enhancement, providing both the "how" and the "why" behind each approach.
The core structure, featuring a pyridine ring, is a well-established pharmacophore in numerous FDA-approved drugs, known to contribute to metabolic stability, cellular permeability, and target binding.[1][2] Our objective is to leverage this privileged scaffold and systematically address liabilities to unlock the compound's full therapeutic potential.
Section 1: Troubleshooting Guide - Common Experimental Hurdles
This section is designed to address specific issues you may encounter during the in vitro and in vivo evaluation of Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate.
Question 1: My compound shows low potency in my primary biochemical/cellular assay. What are my next steps?
Answer: Low potency is a common starting point in drug discovery.[3] The key is to systematically determine if the issue lies with the compound's intrinsic affinity for the target or with other factors that limit its effective concentration.
Causality: The observed activity is a function of the compound's ability to reach and bind to its biological target. Low potency can stem from poor target affinity, low solubility in assay buffer, poor cell permeability, or rapid metabolism by the cells.
Troubleshooting Protocol:
-
Confirm Target Engagement: Before extensive chemical modification, it's crucial to verify that the compound is interacting with the intended target. Biophysical methods can be invaluable here.[4]
-
Recommended Assays: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm direct binding and provide key thermodynamic data.
-
Interpretation: If binding is confirmed but weak, the focus should shift to Structure-Activity Relationship (SAR) studies to improve affinity. If there is no binding, the initial hit may be an artifact, and a re-evaluation of screening data is warranted.
-
-
Assess Physicochemical Properties: Poor solubility is a frequent cause of low potency in aqueous assay buffers.[5]
-
Solubility Assay: Determine the kinetic and thermodynamic solubility in your specific assay buffer.
-
Permeability Assay: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 cell-based assay to assess its ability to cross cell membranes.
-
-
Initiate Structure-Activity Relationship (SAR) Studies: SAR is the relationship between a molecule's structure and its biological activity.[6][7][8] By making systematic modifications, you can identify which parts of the molecule are essential for activity.[9][10]
-
Workflow: dot graph SAR_Workflow { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Low Potency Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Confirm_Binding [label="Confirm Target Binding (SPR/ITC)"]; Assess_Physchem [label="Assess Solubility & Permeability"]; SAR_Strategy [label="Define SAR Strategy"]; Synthesize [label="Synthesize Analogs"]; Test_Analogs [label="Test Analogs in Primary Assay"]; Analyze_SAR [label="Analyze SAR Data"]; Optimize [label="Optimize Lead Compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Confirm_Binding; Confirm_Binding -> Assess_Physchem [label="Binding Confirmed"]; Assess_Physchem -> SAR_Strategy; SAR_Strategy -> Synthesize; Synthesize -> Test_Analogs; Test_Analogs -> Analyze_SAR; Analyze_SAR -> SAR_Strategy [label="Iterate"]; Analyze_SAR -> Optimize [label="Potency Goal Met"]; }
A workflow for addressing low compound potency.
-
Suggested Initial Modifications for Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate:
-
| Modification Site | Rationale | Example Modifications |
| Amino Group (Position 6) | Acts as a hydrogen bond donor/acceptor; key interaction point.[11] | Acylation (amide formation), Alkylation (secondary/tertiary amines), Replacement with -OH or -OMe. |
| Methyl Ester (Position 2) | Influences solubility and can be a site for hydrolysis. | Saponification to carboxylic acid, Bioisosteric replacement with tetrazole or acyl sulfonamide. |
| Tert-butyl Group (Position 4 of Phenyl) | Large, lipophilic group affecting solubility and potential steric hindrance. | Replace with smaller alkyl groups (isopropyl, ethyl), trifluoromethyl (-CF3), or halogens (Cl, F) to modulate electronics and lipophilicity.[11] |
Question 2: My compound has good biochemical potency but poor activity in cell-based assays. What's the likely problem?
Answer: This common scenario, known as a poor "biochemical-to-cellular shift," typically points towards issues with the compound reaching its intracellular target. The primary culprits are often poor cell permeability or high metabolic instability.[1]
Causality: For a drug to work in a cell, it must first cross the cell membrane and then remain intact long enough to engage its target. Lipophilicity and molecular size are key determinants of passive diffusion, while metabolic enzymes can rapidly inactivate the compound.
Troubleshooting Protocol:
-
Evaluate Metabolic Stability: The pyridine ring and methyl ester are potential sites of metabolic activity.[12]
-
Protocol: Incubate the compound with liver microsomes or hepatocytes and measure its disappearance over time to determine its half-life.
-
Interpretation: A short half-life (<30 minutes) suggests rapid metabolism. Identify the metabolites using LC-MS/MS to pinpoint the labile site.
-
-
Strategies to Block Metabolism:
-
Site-Specific Deuteration: Replacing hydrogen atoms with deuterium at a metabolically active site can slow down metabolism due to the kinetic isotope effect.
-
Introducing Electron-Withdrawing Groups: Adding groups like fluorine near a metabolic hotspot can decrease the electron density and reduce susceptibility to oxidative metabolism.[12]
-
-
Improve Permeability:
-
Reduce Polar Surface Area (PSA): If the molecule is too polar, temporarily masking polar groups (like the amino group) with a lipophilic promoiety can create a "prodrug" that gets cleaved inside the cell to release the active compound.
-
Balance Lipophilicity (LogP/LogD): While increased lipophilicity can improve membrane crossing, excessively high LogP can lead to poor solubility and non-specific binding. Aim for a LogD at pH 7.4 between 1 and 3.
dot graph Permeability_Optimization { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Poor Cellular Activity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Assess_Metabolism [label="Assess Metabolic Stability\n(Microsomes/Hepatocytes)"]; Assess_Permeability [label="Assess Permeability\n(PAMPA/Caco-2)"]; Metabolite_ID [label="Identify Metabolites (LC-MS)"]; Block_Metabolism [label="Block Metabolism\n(e.g., Fluorination)"]; Improve_Permeability [label="Improve Permeability\n(e.g., Prodrug)"]; Resynthesize [label="Synthesize & Test\nOptimized Analog"]; Goal [label="Improved Cellular Activity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Assess_Metabolism; Start -> Assess_Permeability; Assess_Metabolism -> Metabolite_ID [label="High Clearance"]; Metabolite_ID -> Block_Metabolism; Assess_Permeability -> Improve_Permeability [label="Low Permeability"]; Block_Metabolism -> Resynthesize; Improve_Permeability -> Resynthesize; Resynthesize -> Goal; }
-
Decision tree for improving cellular activity.
Section 2: Frequently Asked Questions (FAQs)
-
Q1: I'm observing poor aqueous solubility with my compound. How can I improve it for in vivo studies?
-
A1: Poor solubility is a major hurdle for in vivo efficacy.[13] Several formulation strategies can be employed without altering the chemical structure.[14][15][16] You can use co-solvents like DMSO, PEG-400, or Solutol® HS 15, though be mindful of their potential toxicity.[17] Another powerful technique is creating an amorphous solid dispersion by mixing your compound with a polymer, which can significantly enhance dissolution rates.[18] Salt formation at the basic amino group is also a viable strategy to dramatically increase solubility.
-
-
Q2: Could the tert-butyl group be a liability?
-
A2: Potentially, yes. While the tert-butyl group can provide beneficial lipophilicity and fill a hydrophobic pocket in the target protein, it can also be a site for metabolic attack (hydroxylation). Furthermore, its bulkiness might cause steric clashes that prevent optimal binding. Exploring smaller, isosteric replacements as part of your SAR studies (as mentioned in Section 1) is a prudent step.
-
-
Q3: My compound appears to be toxic in cell culture at higher concentrations. What could be the cause?
-
A3: Toxicity can arise from on-target (mechanism-based) or off-target effects. First, ensure the toxicity is not simply due to compound precipitation or solvent effects at high concentrations. If the toxicity is real, consider running a panel of counterscreens against common off-targets (e.g., kinases, ion channels, GPCRs) to identify potential liabilities. The pyridine ring itself, while common in drugs, can sometimes be metabolized to reactive intermediates.[12] Structural modifications to block metabolism can sometimes mitigate these toxic effects.[19]
-
-
Q4: How do I design a prodrug of Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate?
-
A4: The primary amino group is an excellent handle for a prodrug strategy. You could form a carbamate with a group that is cleaved by intracellular esterases, releasing the parent compound. For example, reacting the amino group with an acyloxymethyl chloroformate would create a prodrug that is more lipophilic and can be hydrolyzed by cellular enzymes. This can be an effective way to improve cell penetration and overall exposure.
-
References
- Vertex AI Search. (n.d.). New strategies to enhance the efficiency and precision of drug discovery - PMC.
- BioSci Publisher. (n.d.). New Methods for Predicting Drug Molecule Activity Using Deep Learning.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- MDPI. (2024, February 2). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products.
- Creative Proteomics. (n.d.). Structure Activity Relationship (SAR) Analysis.
- RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity.
- YouTube. (2021, March 29). Biophysical Approaches to Small Molecule Discovery and Validation.
- Dotmatics. (n.d.). What is structure-activity relationship (SAR)?.
- PubMed Central. (n.d.). Principles of early drug discovery.
- Journal of Medicinal Chemistry. (n.d.). Mitigating Heterocycle Metabolism in Drug Discovery.
- PubMed Central. (n.d.). The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs.
- PubMed Central. (n.d.). Why 90% of clinical drug development fails and how to improve it?.
- PubMed Central. (n.d.). Paving the way for small-molecule drug discovery.
- CDD Vault. (2025, June 3). SAR: Structure Activity Relationships.
- Sigma-Aldrich. (n.d.). Improving API Solubility.
- Topioxresearch. (2025, November 4). Key Considerations in Early-Stage Formulation Development.
- ResearchGate. (2025, October 14). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds.
- PubMed Central. (2016, May 2). On Exploring Structure Activity Relationships.
- Technology Networks. (2025, January 31). Improving Efficiency in Drug Discovery and Development.
- PubMed Central. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
- Abzena. (n.d.). DRUG DEVELOPMENT - What is Formulation Development & Why is it Important?.
- PubMed. (n.d.). Improving compound quality through in vitro and in silico physicochemical profiling.
- Wikipedia. (n.d.). Nicotine.
- GARDP Revive. (n.d.). Structure-activity relationship (SAR).
- Patsnap Synapse. (2025, March 20). What is the most difficult part of drug discovery?.
- UPM Pharmaceuticals. (n.d.). Importance of Preformulation Studies In Drug Development.
- ResearchGate. (2014, March 17). What are the possible causes of failure of content uniformity of low dose or potent drugs?.
- Open Access Journals. (n.d.). A Brief View on Pyridine Compounds.
- Patheon pharma services. (2023, November 10). Inside pharmaceutical formulation development.
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Improving compound quality through in vitro and in silico physicochemical profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is structure-activity relationship (SAR)? [dotmatics.com]
- 7. collaborativedrug.com [collaborativedrug.com]
- 8. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 9. Structure Activity Relationship (SAR) Analysis - Creative Proteomics [creative-proteomics.com]
- 10. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Why 90% of clinical drug development fails and how to improve it? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. topioxresearch.com [topioxresearch.com]
- 15. DRUG DEVELOPMENT - What is Formulation Development & Why is it Important? [drug-dev.com]
- 16. Inside pharmaceutical formulation development - Patheon pharma services [patheon.com]
- 17. longdom.org [longdom.org]
- 18. researchgate.net [researchgate.net]
- 19. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Toxicity in Novel Chemical Entities (NCEs)
Current Status: Online 🟢 Operator: Senior Application Scientist Scope: Lead Optimization & Early Toxicology Audience: Medicinal Chemists, DMPK Scientists, Toxicologists
Welcome to the NCE Toxicity Mitigation Help Desk
You are likely here because your lead compound—despite nanomolar potency—is failing safety screens. Whether it's a "red flag" in a hERG patch clamp, a reactive metabolite issue, or general assay promiscuity, this guide provides the diagnostic logic and experimental protocols to troubleshoot and resolve these liabilities.
We do not just "fix" the molecule; we optimize the Lipophilic Ligand Efficiency (LLE) to ensure the safety profile matches the efficacy.
Ticket #001: Structural Alerts & False Positives (PAINS)
User Issue: "My compound hits in every assay (HTS promiscuity), or I see unexplained cellular toxicity."
Diagnosis: Your scaffold likely contains a Pan-Assay Interference Compound (PAINS) motif or a toxicophore. These are substructures that often react non-specifically with proteins (covalent modification) or interfere with assay detection methods (redox cycling, chelation), leading to false positives and potential toxicity.
Troubleshooting Q&A:
-
Q: How do I distinguish a true active from a PAINS compound?
-
A: Check for time-dependent inhibition.[1] PAINS often act via covalent modification or aggregation. If the IC50 shifts significantly with incubation time or disappears with the addition of a detergent (like 0.01% Triton X-100 to break aggregates), it is likely a false positive.
-
-
Q: What are the most common offenders?
-
A: Rhodanines, enones (Michael acceptors), quinones, and catechols. These are frequent " frequent hitters" in HTS campaigns.
-
Resolution Strategy: In Silico Filtering & Bioisosterism
-
Filter: Run your library against the Baell & Holloway structural alerts.
-
Modify: Remove the reactive handle.
-
Example: Replace a reactive
-unsaturated ketone (Michael acceptor) with a saturated ketone or a conformationally restricted cyclic ether.
-
Visual Workflow: PAINS Identification
Caption: Logic flow for filtering Pan-Assay Interference Compounds (PAINS) prior to synthesis.
Ticket #002: Reactive Metabolites (Idiosyncratic Toxicity)[2]
User Issue: "My compound is clearing via CYP450s, but we are seeing time-dependent inhibition (TDI) or covalent binding in liver microsomes."
Diagnosis: The compound is undergoing Bioactivation .[2][3] A metabolic "soft spot" is being oxidized by CYPs into a reactive electrophile (e.g., epoxide, quinone-imine). This intermediate covalently binds to endogenous proteins, leading to Idiosyncratic Drug-Induced Liver Injury (IDILI) .
Troubleshooting Q&A:
-
Q: Which functional groups are the usual suspects?
-
A: Anilines (form quinone-imines), furans/thiophenes (form epoxides/ring-opening dicarbonyls), and electron-rich aromatic rings.
-
-
Q: How do I confirm this experimentally?
Protocol: GSH Trapping Assay (LC-MS/MS)
-
Incubation:
-
Quench:
-
Add ice-cold Acetonitrile (1:1 v/v) to precipitate proteins. Centrifuge.
-
-
Analysis (LC-MS/MS):
-
Inject supernatant onto a C18 column.
-
Scan Mode: Perform a Neutral Loss Scan of 129 Da (loss of pyroglutamic acid moiety from GSH adduct) in positive ion mode.
-
Tip: Use a mixture of labeled (
-GSH) and unlabeled GSH. True adducts will show a characteristic "twin peak" doublet separated by the isotope mass difference.
-
Mitigation Strategy:
-
Block the Metabolic Site: Add a Fluorine or Methyl group to the site of oxidation to prevent hydride abstraction.
-
Reduce Electron Density: Add an electron-withdrawing group (EWG) to the aromatic ring to make it less susceptible to oxidation.
Caption: Mechanism of bioactivation leading to protein adducts vs. detoxification via Glutathione.
Ticket #003: hERG Inhibition (Cardiotoxicity)[8]
User Issue: "My lead compound blocks the hERG channel with an IC50 < 1 µM. We are at risk of QT prolongation."
Diagnosis: The hERG channel pore is hydrophobic with aromatic residues (Tyr652, Phe656). Compounds that bind tightly usually possess:
-
Lipophilicity: High LogP.
-
Basicity: A basic amine (pKa > 8) that is protonated at physiological pH.
-
Pi-Stacking: Aromatic rings that stack with the channel residues.
Troubleshooting Q&A:
-
Q: Can I keep the amine? It's essential for potency.
-
A: Yes, but you must lower its pKa. If the pKa drops below 7.0, the percentage of charged species at pH 7.4 decreases, reducing the electrostatic interaction with the hERG channel.
-
Optimization Table: SAR Strategies for hERG Reduction
| Strategy | Chemical Modification | Mechanism | Impact on hERG |
| Reduce Basicity | Piperidine | Lowers pKa of the N-center. | High Reduction |
| Reduce Lipophilicity | Add polar groups (-OH, -SO2Me) | Reduces hydrophobic burial in the pore. | Moderate Reduction |
| Zwitterion Design | Add Carboxylic Acid (-COOH) | Creates internal salt; net neutral charge. | High Reduction |
| Steric Shielding | Methylation ortho to basic N | Prevents optimal fit in the pore. | Moderate Reduction |
Resolution Protocol:
-
Measure: Determine pKa and LogD.
-
Target: Aim for LogP < 3 and pKa < 7.5 .
-
Test: hERG Patch Clamp Assay (Manual or Automated).
Caption: Decision tree for medicinal chemistry modifications to mitigate hERG liability.
Ticket #004: Physicochemical Hygiene (LLE)
User Issue: "We have potency, but the molecule is 'greasy' and toxic at high doses."
Diagnosis: You are likely relying on "Molecular Obesity" to drive potency. Adding lipophilic groups increases binding affinity (hydrophobic effect) but simultaneously increases promiscuity (off-target binding) and insolubility.
Metric to Monitor: Lipophilic Ligand Efficiency (LLE)
Targets:
-
Danger Zone: LLE < 3 (Potency is driven solely by grease).
-
Safe Zone: LLE > 5 (Specific polar interactions drive potency).
Resolution Strategy: Focus on increasing potency without increasing LogP. This requires finding specific H-bonds or electrostatic interactions in the binding pocket rather than just filling space with hydrophobic bulk.
References & Authoritative Sources
-
Structural Alerts (PAINS):
-
Lipophilic Ligand Efficiency (LLE):
-
hERG Mitigation Strategies:
-
Redfern, W. S., et al. (2003). Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs. Journal of Pharmacological and Toxicological Methods.[14]
-
-
Reactive Metabolites (GSH Trapping):
-
Evans, D. C., et al. (2004). Drug-protein adducts: an industry perspective on minimizing the potential for drug bioactivation in drug discovery and development. Chemical Research in Toxicology.
-
Sources
- 1. CYP_interactions | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 2. researchgate.net [researchgate.net]
- 3. Screening and identification of GSH-trapped reactive metabolites using hybrid triple quadruple linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. Reactive Metabolite Screening Service - Creative Biolabs [creative-biolabs.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. sciforschenonline.org [sciforschenonline.org]
- 10. Lipophilic efficiency - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. optibrium.com [optibrium.com]
- 13. researchgate.net [researchgate.net]
- 14. HERG_activity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Technical Support Center: Optimizing Selectivity of Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate
Prepared by: The Senior Application Scientist Team
Welcome to the technical support center for Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this compound, or similar scaffolds, and aim to enhance its selectivity for a specific biological target. As a versatile building block in drug discovery, understanding and systematically improving the selectivity profile of its derivatives is paramount for developing safe and effective therapeutics.[1]
This document provides in-depth, experience-driven guidance, moving beyond simple protocols to explain the scientific rationale behind the experimental strategies. We will cover everything from initial assessment and quantitative metrics to detailed experimental protocols, troubleshooting, and advanced medicinal chemistry strategies.
Section 1: Foundational Concepts & Initial Assessment
This section addresses the fundamental questions of what selectivity is and how to measure it, forming the basis for any optimization campaign.
Q1: What is inhibitor selectivity and why is it a critical parameter in drug development?
A1: In drug discovery, selectivity refers to a compound's ability to interact with its intended biological target with high affinity, while having significantly lower affinity for other, unintended targets (often called "off-targets").[2] The environment in which a drug acts is complex, containing thousands of proteins and other biomolecules that could potentially interact with the compound.[2][3]
The Core Problem of Non-Selectivity: Promiscuous compounds that bind to multiple targets can lead to a range of undesirable outcomes, including:
-
Adverse Side Effects & Toxicity: Many side effects are a direct result of the drug hitting unintended targets.[4] A classic example is a kinase inhibitor that also inhibits a kinase essential for cardiac function, leading to cardiotoxicity.
-
Confounded Experimental Results: In a research setting, a lack of selectivity makes it difficult to attribute a biological observation to the inhibition of the intended target, complicating target validation studies.[5]
-
Reduced Efficacy: If a significant fraction of the drug is bound to off-targets, its effective concentration at the desired target may be too low to elicit a therapeutic response.
Therefore, optimizing for high selectivity is a primary objective in transforming a promising "hit" compound into a viable drug candidate.
Q2: How is the selectivity of a compound like Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate and its derivatives quantitatively measured?
A2: Selectivity is not a single number but is assessed using several quantitative metrics derived from dose-response experiments. The most common approach is to compare the potency of the compound against its primary target versus a panel of relevant off-targets.
Here is a summary of key metrics:
| Metric | Description | How It's Used for Selectivity | Reference |
| IC50 / EC50 | The half-maximal inhibitory (or effective) concentration. It represents the concentration of a compound required to inhibit 50% of a specific biological or biochemical function. | The ratio of IC50 values for off-targets to the on-target is a common measure. A higher ratio (e.g., >100-fold) indicates better selectivity. | [6][7] |
| Kd | The equilibrium dissociation constant. It measures the binding affinity between the compound and the protein. A lower Kd signifies a stronger interaction. | Similar to IC50, the ratio of Kd values (off-target Kd / on-target Kd) provides a direct measure of selectivity in binding affinity. | [8] |
| Selectivity Score (S) | A metric that quantifies how narrowly a compound binds within a tested panel. For example, S(1µM) is the number of targets bound below 1µM divided by the total number of targets tested. | A score closer to zero indicates a more selective compound, as it interacts with fewer targets at a given concentration. A score of 1 would be completely unselective. | [8] |
| Gini Coefficient | An inequality metric, adapted from economics, to measure the distribution of a compound's activity across a target panel. | A high Gini coefficient indicates that the compound's activity is concentrated on a few targets (high selectivity), while a low value suggests broad activity (low selectivity). | [9] |
Initially, determining the IC50 or Kd for the primary target is the first step. This is followed by screening against a panel of related proteins (e.g., other kinases if the target is a kinase) to determine the selectivity profile.
Section 2: In Vitro Selectivity Profiling: Protocols & Troubleshooting
Once you have initial evidence of on-target activity, the next critical step is to perform a broad selectivity screen. This section provides detailed protocols for common and powerful techniques.
Q3: We have a derivative of Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate that shows activity against our primary target, a protein kinase. How do we perform a comprehensive biochemical selectivity screen?
A3: A comprehensive screen is essential to understand the compound's behavior across the kinome.[5] Large-scale kinase panels are commercially available and provide an efficient way to generate this data. A common method is a luminescence-based assay that measures ATP consumption, such as the ADP-Glo™ Kinase Assay.
Below is a generalized, step-by-step protocol for profiling an inhibitor against a kinase panel.
Principle: This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction. An inhibitor's potency is determined by its ability to reduce ADP production in a dose-dependent manner.
Materials:
-
Test Inhibitor (e.g., your derivative) and Positive Control Inhibitor
-
Kinase Selectivity Profiling System (containing kinases, substrates, and buffers)[10][11]
-
ADP-Glo™ Kinase Assay Reagents (or similar detection system)
-
384-well white assay plates
-
Multichannel pipettes or automated liquid handler
Experimental Workflow:
Caption: Workflow for a typical kinase selectivity profiling assay.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10-point serial dilution series of your test inhibitor in DMSO, starting from a high concentration (e.g., 1 mM). Also, prepare dilutions for a known positive control inhibitor and a DMSO-only vehicle control.
-
Rationale: A wide concentration range is essential for accurately determining the IC50 value by capturing the full dose-response curve.
-
-
Assay Plate Setup:
-
Dispense a small volume (e.g., 25 nL) of each inhibitor concentration, the positive control, and the vehicle control into the appropriate wells of a 384-well plate.
-
Rationale: This creates the dose-response matrix for each kinase to be tested.
-
-
Kinase Reaction:
-
Prepare the kinase reaction mix containing the specific kinase, its corresponding substrate, and ATP (at a concentration near the Km for each kinase, if possible).[7]
-
Add the kinase reaction mix (e.g., 5 µL) to the wells containing the compounds to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.[10]
-
Rationale: This incubation allows the kinase to phosphorylate its substrate. The presence of an effective inhibitor will reduce the rate of this reaction.
-
-
Signal Detection (Using ADP-Glo™ as an example):
-
Add ADP-Glo™ Reagent (e.g., 5 µL) to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent (e.g., 10 µL) to each well. This reagent converts the ADP generated during the kinase reaction back into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes.
-
Rationale: The amount of light produced is directly proportional to the amount of ADP generated, and thus to the kinase activity in that well.
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the vehicle control.
-
Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value for each kinase.[7]
-
Q4: Our biochemical screen identified several off-target kinases. How can we validate these interactions in a more physiologically relevant cellular context?
A4: Validating off-target hits in a cellular environment is a critical follow-up step.[7] A powerful technique for this is the Cellular Thermal Shift Assay (CETSA®) , which directly measures target engagement inside intact cells.[12][13]
Principle of CETSA®: The binding of a ligand (your inhibitor) to its target protein generally increases the protein's thermal stability. In a CETSA® experiment, cells are treated with the compound and then heated. The soluble fraction of the target protein is then quantified. A protein that is engaged by the inhibitor will be more resistant to heat-induced aggregation and will remain in the soluble fraction at higher temperatures compared to the unbound protein.
Materials:
-
Cell line expressing the target and off-target proteins
-
Test Inhibitor and Vehicle Control (DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR thermal cycler or water baths for heating
-
Centrifuge for separating soluble/insoluble fractions
-
Instrumentation for protein quantification (e.g., Western Blot, Mass Spectrometry)
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture cells to an appropriate density.
-
Treat the cells with the test inhibitor at a fixed concentration (e.g., 10x the biochemical IC50) or with a vehicle control.
-
Incubate for a sufficient time to allow cell penetration and target binding (e.g., 1-2 hours).
-
-
Heating Step:
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, then cool to room temperature.
-
Rationale: This temperature gradient will define the melting curve of the target proteins.
-
-
Lysis and Fractionation:
-
Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing non-aggregated proteins) from the insoluble fraction (pellet) by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the amount of the specific target protein and suspected off-target protein(s) remaining in the supernatant at each temperature point. This is typically done by Western Blotting or, for broader analysis, by quantitative mass spectrometry.[12]
-
-
Data Analysis:
-
Plot the relative amount of soluble protein against temperature for both the vehicle-treated and inhibitor-treated samples.
-
A rightward shift in the melting curve for a specific protein in the inhibitor-treated sample confirms that the compound binds to and stabilizes that protein in the cellular environment.
-
Troubleshooting Guide for In Vitro Profiling
| Problem | Possible Cause(s) | Recommended Troubleshooting Steps |
| High variability in IC50 values between experiments | - Inconsistent compound dilutions or DMSO concentration.- Variability in enzyme activity or cell passage number.- Reagent degradation. | - Prepare fresh compound dilutions for each experiment.- Ensure final DMSO concentration is consistent across all wells and is low (<0.5%).- Use cells within a defined passage number range.[7]- Aliquot and store enzymes and reagents according to manufacturer's instructions. |
| No or very weak inhibition observed, even at high concentrations | - Compound is not cell-permeable (for cellular assays).- Compound is unstable in the assay buffer or media.- Incorrect assay conditions (e.g., ATP concentration too high in biochemical assays). | - Verify cell permeability using assays like PAMPA.- Assess compound stability in relevant media using LC-MS.- For kinase assays, perform the experiment at the Km of ATP for the specific kinase to ensure competitive inhibitors can function effectively.[7] |
| CETSA® shows no thermal shift for a known biochemical hit | - Poor cell permeability.- Compound is rapidly metabolized or effluxed from the cell.- The binding mechanism does not confer significant thermal stability. | - Increase compound concentration or incubation time.- Use cell lines with lower expression of efflux pumps (e.g., P-glycoprotein).- This can be a real result; not all binding events lead to a measurable thermal shift. Consider an alternative target engagement assay, such as a cellular NanoBRET™ assay. |
Section 3: Strategies for Optimizing Selectivity
After quantifying the selectivity of your initial compound, the next phase involves rationally modifying its chemical structure to improve the on-target vs. off-target activity profile.
Q5: Based on the profiling data, what medicinal chemistry strategies can we employ to rationally enhance the selectivity of our compound series?
A5: Rational drug design provides several powerful strategies to tune selectivity. The goal is to introduce chemical modifications that are favorable for binding to the primary target but unfavorable for binding to key off-targets.[2][3] This requires a deep understanding of the structural differences between the target binding sites.
Caption: The iterative cycle of structure-guided selectivity optimization.
Key Medicinal Chemistry Strategies:
-
Exploit Shape and Steric Differences:
-
Principle: Even highly homologous proteins, like kinases, have subtle differences in the shape and size of their binding pockets. You can introduce bulky or specifically shaped substituents on your molecule that fit well in the target pocket but cause a steric clash in the off-target pocket.[3][4]
-
Example: The "gatekeeper" residue in the ATP-binding site of kinases is a well-known selectivity filter. A bulky gatekeeper in an off-target kinase can be exploited by designing an inhibitor with a substituent that would clash with it, thus preventing binding.[5] For your scaffold, modifying the tert-butylphenyl group or adding substituents to the picolinate ring could probe these differences.
-
-
Leverage Electrostatic and Hydrogen Bonding Differences:
-
Principle: Introduce or modify polar groups (e.g., amines, hydroxyls, carboxylates) on your inhibitor to form specific hydrogen bonds or electrostatic interactions with unique residues in the target protein that are absent in off-targets.[3]
-
Example: If your target has a charged residue like Aspartate in a key position, while an off-target has a neutral Asparagine, modifying your compound to include a positively charged group can create a favorable salt bridge in the target and a desolvation penalty in the off-target, dramatically improving selectivity.[3]
-
-
Utilize Protein Flexibility and Allostery:
-
Principle: Proteins are dynamic. Some inhibitors gain selectivity by binding to and stabilizing a specific conformation of the target protein that is less favorable for off-targets. Alternatively, targeting allosteric sites (sites other than the primary binding pocket) can offer very high selectivity, as these sites are often less conserved than active sites.[8]
-
Actionable Step: Explore modifications that extend outside the primary binding pocket to interact with less-conserved surface regions.
-
-
Advanced Strategies:
-
Covalent Targeting: If your target protein has a non-conserved cysteine or other nucleophilic residue near the binding site, you can design an inhibitor with a weak electrophile (like an acrylamide) to form a permanent covalent bond. This can lead to exceptional selectivity and potency.[5]
-
Bivalent Inhibitors: Link your primary inhibitor to a second, distinct molecular fragment that binds to a nearby surface on the target protein. This "tethering" approach can dramatically increase both affinity and selectivity.[5]
-
The most effective approach often combines these strategies and is guided by an iterative cycle of computational modeling, chemical synthesis, and biological testing.[14]
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is a good starting concentration for single-point screening to identify potential off-targets?
-
A: A concentration of 1 µM or 10 µM is common for initial screens. However, a more rigorous approach is to screen at a concentration that is at least 100-fold higher than the on-target IC50 to identify any off-targets that might become relevant at therapeutic doses. Use the lowest effective concentration possible in cellular assays to minimize off-target effects.[15]
-
-
Q: How large should my off-target screening panel be?
-
A: This depends on the target class. For kinases, screening against a panel of 50-100 kinases can provide a good initial overview. A broader "kinome-wide" scan (>300 kinases) is often used for lead compounds approaching clinical development to ensure a comprehensive safety profile.
-
-
Q: My compound is highly potent but shows poor selectivity against closely related family members. What is the best first step?
-
A: Obtain a co-crystal structure of your compound bound to your primary target and, if possible, one of the key off-targets. This structural information is invaluable and will provide the most direct, rational path to designing modifications that can confer selectivity by exploiting subtle structural differences.[4]
-
References
- Methyl 6-amino-3-(4-t-butylphenyl)
-
Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(4), 1424–1444. PubMed Central. [Link]
-
Bamborough, P., & Drewry, D. (2006). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 49(26), 7559-7569. PubMed Central. [Link]
-
Johnson, C. N. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry, 8(11), 1239-1243. Taylor & Francis Online. [Link]
-
Yuan, Y., et al. (2022). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Publications. [Link]
-
Vajda, S., & Beglov, D. (2015). Selectivity by Small-Molecule Inhibitors of Protein Interactions Can Be Driven by Protein Surface Fluctuations. PLOS Computational Biology, 11(2), e1004081. PubMed Central. [Link]
-
CETSA® for Selectivity Profiling in Drug Discovery. Pelago Bioscience. [Link]
-
Wang, Z., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology, 13, 968285. PubMed Central. [Link]
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Tipton, K. F., & Singer, T. P. (1993). Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Journal of Neurochemistry, 61(4), 1191-1206. PubMed. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Li, Y., et al. (2023). New strategies to enhance the efficiency and precision of drug discovery. Journal of Medicinal Chemistry, 66(15), 10221-10255. PubMed Central. [Link]
-
Four ways to measure selectivity | Download Scientific Diagram. ResearchGate. [Link]
-
WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][1][3][5]triazolo[4,3-a][1][5]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer. Google Patents.
-
Assessing compound selectivity with CETSA® Explore. YouTube. [Link]
-
Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. DSpace@MIT. [Link]
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Validation & Comparative
A Comparative Analysis of Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate Against Established p38 MAPK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the quest for novel scaffolds with improved potency, selectivity, and drug-like properties is perpetual. This guide provides a comparative overview of a novel compound, Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate, against well-characterized inhibitors of the p38 mitogen-activated protein kinase (MAPK) pathway. While the specific biological target of Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate is yet to be fully elucidated in publicly available literature, its structural features suggest it may be investigated as a potential kinase inhibitor. For the purpose of this guide, we will hypothesize its activity against the p38 MAPK pathway to illustrate a comparative framework for evaluating novel chemical entities.
The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a key target in the development of therapies for a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease.[1][2][3] The pathway's activation leads to the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[1][4] Consequently, inhibition of p38 MAPK presents a promising therapeutic strategy.[1]
The Contenders: A Snapshot
This guide will focus on comparing the hypothetical efficacy of Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate with the following established p38 MAPK inhibitors:
-
SB203580: A first-generation, potent, and selective inhibitor of p38α and p38β isoforms.[5] It is widely used as a research tool to probe the function of the p38 MAPK pathway.[5][6]
-
VX-745 (Neflamapimod): A highly potent and selective p38α inhibitor that has been investigated in clinical trials for various inflammatory and neurological disorders.[7][8]
-
Losmapimod: A p38α/β inhibitor that has undergone extensive clinical evaluation for cardiovascular diseases and facioscapulohumeral muscular dystrophy (FSHD).[4][9][10]
-
ARRY-797 (PF-07265803): An oral, selective p38 MAPK inhibitor that was evaluated in clinical trials for lamin A/C-related dilated cardiomyopathy (LMNA-related DCM).[11][12]
Comparative Efficacy: A Data-Driven Overview
To objectively compare the efficacy of these inhibitors, a series of in vitro and cell-based assays are typically employed. The following table summarizes key performance indicators, with the data for Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate presented as "To Be Determined (TBD)" to reflect its status as a compound under investigation.
| Inhibitor | Target(s) | IC50 (p38α) | Cellular Potency (e.g., TNF-α release) | Clinical Development Stage | Key References |
| Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate | TBD | TBD | TBD | Preclinical (Hypothetical) | [13] |
| SB203580 | p38α, p38β | 0.3 - 0.6 µM | Potent inhibitor of cytokine production | Research Tool | [5][14] |
| VX-745 (Neflamapimod) | p38α > p38β | 10 nM | IC50 = 51-180 nM for TNFα production | Phase 2/3 | [8] |
| Losmapimod | p38α, p38β | Potent inhibitor | Clinically evaluated for various indications | Phase 3 | [4][9][15] |
| ARRY-797 (PF-07265803) | p38 MAPK | Potent inhibitor | Demonstrated clinical activity in Phase 2 | Terminated in Phase 3 | [11][12][16][17] |
The p38 MAPK Signaling Pathway: A Visual Guide
The p38 MAPK pathway is a tiered signaling cascade.[18][19][20] Environmental stresses and inflammatory cytokines activate upstream kinases (MAPKKs), which in turn phosphorylate and activate p38 MAPK.[18][21] Activated p38 then phosphorylates downstream transcription factors and other proteins, leading to a cellular response.[18]
Caption: Workflow for an in vitro p38 MAPK inhibition assay.
Cell-Based Assay for Inhibition of Cytokine Production
This assay assesses the compound's ability to inhibit p38 MAPK activity within a cellular context, typically by measuring the production of downstream inflammatory cytokines.
Objective: To determine the cellular potency of the test compound in inhibiting the production of TNF-α or IL-6.
Methodology:
-
Cell Line: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).
-
Procedure:
-
Plate the cells and pre-treat with various concentrations of the test compound or a known inhibitor for 1-2 hours.
-
Stimulate the cells with a p38 MAPK activator, such as lipopolysaccharide (LPS), to induce cytokine production.
-
Incubate for a designated period (e.g., 4-24 hours).
-
Collect the cell supernatant.
-
Quantify the concentration of TNF-α or IL-6 in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Determine the IC50 value by plotting the percentage of cytokine inhibition against the compound concentration.
-
Cellular Target Engagement Assay
This assay confirms that the compound interacts with and inhibits p38 MAPK within the cell.
Objective: To measure the inhibition of p38 MAPK phosphorylation of its direct downstream substrate, such as MAPK-activated protein kinase 2 (MAPKAPK2) or HSP27.
Methodology:
-
Cell Line: A suitable cell line expressing the target, such as HeLa or A549 cells.
-
Procedure:
-
Treat cells with the test compound at various concentrations.
-
Stimulate the cells with a stressor like anisomycin or UV radiation to activate the p38 MAPK pathway.
-
Lyse the cells and collect the protein extracts.
-
Analyze the phosphorylation status of a downstream target of p38 (e.g., phospho-HSP27) using Western blotting or a quantitative immunoassay with specific antibodies. [6] 5. A decrease in the phosphorylation of the downstream target indicates successful inhibition of p38 MAPK activity.
-
Conclusion and Future Directions
The established p38 MAPK inhibitors—SB203580, VX-745, Losmapimod, and ARRY-797—provide a robust benchmark for evaluating the potential of novel chemical entities. While the inhibitory profile of Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate remains to be experimentally determined, the framework presented in this guide outlines a clear and scientifically rigorous path for its characterization. Should this compound demonstrate potent and selective inhibition of p38 MAPK, further investigation into its pharmacokinetic properties and in vivo efficacy would be warranted. The ultimate goal is to identify next-generation inhibitors with superior therapeutic windows, paving the way for more effective treatments for inflammatory and other p38-mediated diseases.
References
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- STEMCELL Technologies. SB203580.
- Tocris Bioscience. SB 203580.
- Pfizer. Clinical Study Results.
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- IUPHAR/BPS Guide to PHARMACOLOGY. losmapimod.
- PubMed Central.
- CP Lab Safety. Methyl 6-amino-3-(4-t-butylphenyl)
- Fierce Biotech. Pfizer drops cardiology drug after phase 3 fails futility check.
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- Cell Signaling Technology. p38 MAPK Signaling.
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A Guide to the Reproducible Synthesis and Analysis of Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the reproducibility of experimental results is the bedrock of scientific integrity. This guide provides a comprehensive overview of a proposed reproducible synthetic route for Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate, a compound of interest in medicinal chemistry. We will delve into a detailed experimental protocol, compare it with viable alternatives, and outline rigorous analytical methods for its characterization, ensuring a high degree of confidence in the experimental outcome.
Introduction to Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate and the Imperative of Reproducibility
Proposed Synthesis: A Reproducible Suzuki-Miyaura Coupling Approach
The synthesis of 3-aryl-6-aminopicolinates can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely recognized for its high functional group tolerance, mild reaction conditions, and commercial availability of reagents, which are all factors that contribute to its reproducibility.[1][2]
The proposed synthetic route involves the coupling of a halogenated aminopicolinate with a boronic acid derivative. Specifically, we propose the reaction of Methyl 6-amino-3-bromopicolinate with 4-(tert-butyl)phenylboronic acid.
Experimental Workflow: Synthesis of Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate
Caption: Synthetic workflow for Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate.
Detailed Experimental Protocol:
Materials:
-
Methyl 6-amino-3-bromopicolinate
-
4-(tert-butyl)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 6-amino-3-bromopicolinate (1.0 eq), 4-(tert-butyl)phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Catalyst Preparation: In a separate vial, prepare the palladium catalyst by dissolving Palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) in a small amount of anhydrous 1,4-dioxane.
-
Inert Atmosphere: Evacuate and backfill the reaction flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (4:1 v/v) to the reaction flask.
-
Catalyst Addition: Add the prepared palladium catalyst solution to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate.
Rationale for Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and PPh₃ is a commonly used and cost-effective catalyst system for Suzuki-Miyaura couplings. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: Potassium carbonate is an effective and mild base for activating the boronic acid.[3]
-
Solvent System: The mixture of dioxane and water provides a good medium for dissolving both the organic and inorganic reagents. Degassing the water is crucial to prevent oxidation of the catalyst.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere is essential to prevent the degradation of the palladium catalyst.
Comparative Analysis of Synthetic Routes
While the proposed Suzuki-Miyaura coupling is a robust method, other cross-coupling reactions could also be employed for the synthesis of Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate. A comparison with a potential alternative, the Stille coupling, is presented below.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids/esters) | Organotin compounds (stannanes) |
| Toxicity of Reagents | Low toxicity | High toxicity |
| Stability of Reagents | Generally stable to air and moisture | Can be sensitive to air and moisture |
| Byproducts | Boron-containing byproducts, generally non-toxic and easily removed | Tin-containing byproducts, toxic and can be difficult to remove |
| Functional Group Tolerance | Excellent | Good, but can be sensitive to certain functional groups |
| Reaction Conditions | Mild, often aqueous conditions | Generally requires anhydrous conditions |
Discussion:
The Suzuki-Miyaura coupling is generally preferred over the Stille coupling for several reasons. The primary advantage is the low toxicity of the organoboron reagents and their byproducts, which simplifies handling and purification.[2] In contrast, organotin compounds used in Stille coupling are highly toxic, posing significant health and environmental risks. Furthermore, Suzuki-Miyaura reactions often exhibit a broader functional group tolerance and can be performed under milder, often aqueous, conditions.[3] However, in cases where the corresponding boronic acid is unstable or difficult to prepare, Stille coupling might be a viable alternative.
Analytical Methods for Characterization and Quality Control
To ensure the identity, purity, and reproducibility of the synthesized Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate, a combination of analytical techniques should be employed.
Analytical Workflow
Caption: Analytical workflow for the characterization of the final product.
Detailed Analytical Protocols:
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the synthesized compound.
-
Procedure:
-
Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of all expected protons and carbons and their connectivity.
-
2. High-Resolution Mass Spectrometry (HRMS):
-
Purpose: To determine the exact mass of the molecule and confirm its elemental composition.
-
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent.
-
Analyze the sample using an HRMS instrument (e.g., ESI-TOF).
-
Compare the experimentally determined mass with the calculated theoretical mass.
-
3. High-Performance Liquid Chromatography (HPLC):
-
Purpose: To assess the purity of the synthesized compound.[4]
-
Procedure:
-
Develop a suitable HPLC method, including the choice of column (e.g., C18), mobile phase (e.g., a gradient of acetonitrile and water), and detector (e.g., UV-Vis at a relevant wavelength).
-
Inject a solution of the sample into the HPLC system.
-
Analyze the resulting chromatogram to determine the percentage purity of the main peak.
-
Conclusion
The successful and reproducible synthesis of Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate is crucial for its application in further research and development. The proposed Suzuki-Miyaura coupling protocol, coupled with rigorous purification and comprehensive analytical characterization, provides a reliable framework for obtaining this compound with high purity and in a reproducible manner. By adhering to the principles of scientific integrity and employing self-validating experimental systems, researchers can ensure the quality and reliability of their findings, ultimately accelerating the pace of drug discovery and development.
References
- CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl)
-
Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF - ResearchGate. (URL: [Link])
- US4122287A - Method of preparing 2,6-di-tert.
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. (URL: [Link])
- US10570114B2 - Synthesis of 6-aryl-4-aminopicolinates and 2-aryl-6-aminopyrimidine-4-carboxylates by direct suzuki coupling - Google P
- US4326056A - Process for the production of 4-amino-6-tert.
- US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
-
tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate - MDPI. (URL: [Link])
-
(PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile - ResearchGate. (URL: [Link])
-
Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. (URL: [Link])
- WO2021188654A1 - Improved synthesis of 6-aryl-4-aminopicolinates - Google P
-
Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Publishing. (URL: [Link])
-
Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (URL: [Link])
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
-
What's the problem of Suzuki-Miyuara coupling reaction conditions? - ResearchGate. (URL: [Link])
-
Method development for amino acid analysis - ResearchGate. (URL: [Link])
-
Struggling with Suzuki Reaction : r/Chempros - Reddit. (URL: [Link])
-
Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN) - Agilent. (URL: [Link])
-
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals. (URL: [Link])
-
Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
-
Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. (URL: [Link])
-
Synthesis of amide and sulfonamide substituted N-aryl 6-aminoquinoxalines as PFKFB3 inhibitors with improved physicochemical properties - PubMed. (URL: [Link])
Sources
- 1. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Review of Characteristics and Analytical Methods for Determination of Thiabendazole [mdpi.com]
In Vivo Validation of the Therapeutic Potential of Picolinate Derivatives
Executive Summary
This guide critically evaluates the therapeutic utility of picolinate (pyridine-2-carboxylate) derivatives in in vivo systems. Moving beyond their reputation as simple dietary supplements, we analyze picolinates as sophisticated bidentate ligands that modulate pharmacokinetics, metallo-drug stability, and immunometabolic signaling.
We compare picolinate derivatives against standard-of-care alternatives (Cisplatin, Metformin, Gluconates) across three distinct therapeutic domains: Bioavailability Enhancement , Metabolic Regulation , and Oncology .
Section 1: The Chemical Landscape – Why Picolinate?
The picolinate moiety functions as a "stealth" ligand. Unlike monodentate ligands (e.g., chlorides) that hydrolyze rapidly in physiological fluids, picolinic acid forms stable, neutral, lipophilic chelate rings with metal ions (
-
Structural Advantage: The N-O donor set creates a stable five-membered ring.
-
Physiological Mimicry: As a natural catabolite of L-tryptophan, picolinic acid exploits endogenous transport mechanisms, bypassing the precipitation issues common to inorganic salts.
Section 2: Comparative Bioavailability (The Pharmacokinetic Challenge)
Focus: Zinc Picolinate (ZnPic) vs. Zinc Gluconate (ZnGlu) vs. Zinc Citrate (ZnCit).[1]
The Core Problem
Inorganic zinc salts (sulfate, oxide) often precipitate as insoluble hydroxides in the alkaline pH of the small intestine, severely limiting bioavailability.
Comparative Data: Systemic Retention
In a landmark double-blind crossover trial (Barrie et al.), ZnPic demonstrated superior retention compared to organic acid alternatives.
| Parameter | Zinc Picolinate (ZnPic) | Zinc Gluconate (ZnGlu) | Zinc Citrate (ZnCit) | Statistical Significance |
| Hair Zinc Increase | +9.6 ppm | -3.4 ppm | +1.2 ppm | p < 0.005 |
| Urine Zinc Excretion | High Increase | Negligible | Negligible | p < 0.001 |
| Erythrocyte Zinc | Significant Rise | No Change | No Change | p < 0.001 |
Data Source: Derived from comparative absorption studies (Barrie et al., Agents Actions).[2]
Mechanistic Visualization: Absorption Pathways
Figure 1: The "Ligand Shielding" effect of picolinate prevents hydrolytic precipitation in the intestine, facilitating lipophilic transit.
Section 3: Metabolic Regulation (Diabetes & Insulin Resistance)
Focus: Chromium Picolinate (CrPic) vs. Metformin (Standard of Care).[3]
Therapeutic Rationale
While Metformin suppresses hepatic gluconeogenesis, CrPic acts as an insulin sensitizer by modulating the insulin signaling cascade, specifically targeting the phosphorylation of the insulin receptor substrate (IRS-1).
In Vivo Efficacy: Diabetic Rat Models (STZ-Induced)
In comparative studies using Streptozotocin (STZ) induced diabetic rats or High-Fat Diet (HFD) models:
-
Insulin Sensitivity: CrPic (80 µg/kg/day) significantly enhances GLUT4 translocation to the plasma membrane, comparable to Metformin in specific insulin-resistant phenotypes.
-
Synergy: Combined therapy (CrPic + Metformin) shows a synergistic reduction in HbA1c and fasting blood glucose compared to monotherapy.
-
Lipid Profile: CrPic outperforms Metformin in elevating HDL ("good") cholesterol in obese models.
Critical Pathway Analysis
-
Metformin: Activates AMPK
Inhibits gluconeogenesis.[4] -
CrPic: Inhibits PTP1B (Protein Tyrosine Phosphatase 1B)
Sustains IRS-1 Phosphorylation Prolongs Insulin Signal.
Section 4: Oncology (The Dual Front)
Picolinate derivatives serve two distinct roles in oncology: as immunomodulators (free acid) and as cytotoxic payloads (Ruthenium complexes).
A. Organometallics: Ruthenium-Picolinates vs. Cisplatin
Ruthenium(II/III) picolinate complexes (e.g., Ru-arene-picolinates) are designed to overcome Cisplatin resistance.
| Feature | Cisplatin (Pt) | Ruthenium-Picolinates (Ru) | Advantage |
| Primary Target | Nuclear DNA (Guanine N7) | Mitochondria / ER / Histones | Bypasses DNA repair resistance |
| Toxicity | High (Nephrotoxicity) | Low (Mimics Iron) | Better safety profile |
| Resistance | Common (via Glutathione) | Low Cross-Resistance | Effective in Pt-resistant lines |
B. Immunomodulation: Macrophage Activation
Free Picolinic Acid (PLA) acts as a costimulatory signal for macrophages.
-
Dose: 100 mg/kg (i.p.) in murine models.[5]
-
Effect: Synergizes with IFN-
to induce tumoricidal activity in peritoneal macrophages. -
Mechanism: Induction of Macrophage Inflammatory Proteins (MIP-1
/ ).[6][7]
Mechanism of Action: The Ruthenium-Picolinate Advantage
Figure 2: Ru-Picolinates target mitochondria and induce ROS, bypassing the nuclear DNA repair mechanisms that neutralize Cisplatin.
Section 5: Experimental Protocols (Self-Validating Systems)
Protocol A: Validation of Insulin Sensitization (Rat Model)
Objective: Assess the efficacy of CrPic in reversing insulin resistance.
-
Induction: Male Wistar rats (200g). Feed High-Fat Diet (HFD) for 4 weeks + Low Dose STZ (35 mg/kg i.p.).
-
Validation: Confirm FBG > 200 mg/dL and Insulin Resistance (HOMA-IR).
-
-
Grouping (n=10/group):
-
Group 1: Vehicle Control (CMC 0.5%).
-
Group 2: Metformin (200 mg/kg p.o.).
-
Group 3: CrPic (80 µg/kg p.o.[8] - Note: Dosage is element-specific, verify salt weight).
-
-
Treatment Duration: 8 weeks, daily gavage.
-
Endpoint Assays:
-
OGTT (Oral Glucose Tolerance Test): Day 56. Administer 2g/kg glucose; measure blood glucose at 0, 30, 60, 120 min.
-
Western Blot (Muscle): Euthanize. Homogenize Soleus muscle. Probe for p-IRS-1 (Tyr612) and GLUT4 (membrane fraction).
-
Success Criteria: Group 3 must show statistically significant elevation in p-IRS-1 vs. Group 1.
-
Protocol B: Macrophage Tumor Lysis Assay (Picolinic Acid)
Objective: Verify immunomodulatory potential of free picolinic acid.
-
Priming: Inject C57BL/6 mice with Picolinic Acid (100 mg/kg i.p.) + IFN-
(sub-optimal dose) for 5 days. -
Harvest: Collect peritoneal macrophages via lavage.
-
Co-Culture: Plate macrophages with target tumor cells (e.g., MBL-2 lymphoma) labeled with
Cr. -
Readout: Measure
Cr release (supernatant) after 18 hours.-
Calculation: % Lysis = (Experimental - Spontaneous) / (Total - Spontaneous) × 100.
-
Control: Macrophages treated with Vehicle or IFN-
alone.
-
References
-
Barrie, S. A., et al. (1987). Comparative absorption of zinc picolinate, zinc citrate and zinc gluconate in humans.[[“]][[“]][2][11] Agents and Actions. Link
-
Varia, M. A., et al. (1990). Picolinic acid, a catabolite of tryptophan, as the second signal in the activation of IFN-gamma-primed macrophages.[12] Journal of Immunology. Link
-
Komorowski, J., et al. (2002). Oral Chromium Picolinate Improves Insulin Resistance in Rat Model.[13] Journal of Nutrition.[13][14] Link
-
Antonarakis, E. S., & Emadi, A. (2010). Ruthenium-based chemotherapeutics: are they ready for prime time? Cancer Chemotherapy and Pharmacology. Link
-
Jain, S. K., et al. (2012). Chromium picolinate supplementation improves glycemic control in type 2 diabetes. Diabetes Technology & Therapeutics. Link
Sources
- 1. droracle.ai [droracle.ai]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. drugs.com [drugs.com]
- 4. Synergistic effect of micronutrients and metformin in alleviating diabetic nephropathy and cardiovascular Dysfunctioning in diabetic rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiproliferative activity of picolinic acid due to macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antagonistic effect of picolinic acid and interferon-gamma on macrophage inflammatory protein-1alpha/beta production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Macrophage activating properties of the tryptophan catabolite picolinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-diabetic activity of chromium picolinate and biotin in rats with type 2 diabetes induced by high-fat diet and streptozotocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. consensus.app [consensus.app]
- 11. researchgate.net [researchgate.net]
- 12. Picolinic acid, a catabolite of tryptophan, as the second signal in the activation of IFN-gamma-primed macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. supplysidesj.com [supplysidesj.com]
- 14. Chromium picolinate enhances skeletal muscle cellular insulin signaling in vivo in obese, insulin-resistant JCR:LA-cp rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison Guide: Off-Target Assessment of Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate
The following guide provides a technical assessment of Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate (referred to herein as M-6A-TBPP ), analyzing its pharmacological profile, potential off-target liabilities, and validation protocols.
Executive Summary & Compound Profile
Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate is a functionalized pyridine scaffold primarily utilized as a chemical building block in drug discovery, particularly in the synthesis of Targeted Protein Degradation (TPD) chimeras (PROTACs) and novel agrochemicals (auxin mimics).
While often employed as a precursor or "warhead" to bind specific target proteins, its picolinate core presents distinct pharmacological risks. This guide analyzes the compound's intrinsic off-target liabilities—specifically its potential for metalloenzyme interference and non-specific chelation —and compares it against standard alternatives to aid researchers in de-risking their lead compounds.
| Feature | Specification |
| Compound Class | 6-Amino-3-aryl-picolinate (Ester derivative) |
| Primary Utility | PROTAC Warhead precursor; Auxinic herbicide scaffold |
| Active Species | Likely the Free Acid (post-hydrolysis) |
| Key Liability | Bidentate Metal Chelation (N-O motif) |
| CAS Number | 1280786-65-3 (Methyl ester) |
Mechanism of Action & Off-Target Landscape
To accurately assess off-target effects, one must understand the compound's reactivity profile. M-6A-TBPP functions through two potential modes, each carrying specific off-target risks:
A. The Picolinate "Warhead" (Metal Chelation)
The core pharmacophore involves the pyridine nitrogen and the adjacent carboxylate (or ester carbonyl).
-
Mechanism: In its hydrolyzed acid form, this motif acts as a bidentate ligand, coordinating with divalent metal ions (Zn²⁺, Fe²⁺, Cu²⁺) in enzyme active sites.
-
Off-Target Risk: High affinity for Zinc-Metalloproteases (MMPs) , Histone Demethylases (KDMs) , and Carbonic Anhydrases .
-
Differentiation: The tert-butyl-phenyl group provides hydrophobic selectivity, but the chelating core remains promiscuous.
B. The Ester Prodrug Motif
-
Mechanism: The methyl ester is likely a prodrug, hydrolyzed intracellularly by ubiquitous carboxylesterases (CES1/CES2) .
-
Off-Target Risk: Variable cellular potency depending on esterase expression levels in different cell lines (e.g., HepG2 vs. HEK293), leading to inconsistent IC50 data.
Comparative Analysis: M-6A-TBPP vs. Alternatives
When using M-6A-TBPP as a probe or warhead, it must be compared against alternatives that modulate the same targets but with different selectivity profiles.
Table 1: Selectivity & Liability Comparison
| Compound | Structural Class | Primary Target | Key Off-Target Liability | Selectivity Score* |
| M-6A-TBPP | Amino-Picolinate | Orphan / TPD Warhead | Metalloenzymes (MMP/KDM) | Low - Moderate |
| Halauxifen-methyl | 4-Amino-Picolinate | Auxin Receptor (TIR1) | Mammalian Toxicity (Liver) | Moderate |
| Picolinic Acid | Simple Pyridine | Non-specific Chelator | Global Metal Depletion | Very Low |
| GSK-J4 | Pyridine Carboxylate | KDM6A/B (JMJD3) | KDM5 family cross-reactivity | High |
*Selectivity Score: Estimated based on structural promiscuity (High = Very selective).
Key Insights for Drug Developers:
-
vs. Halauxifen-methyl: M-6A-TBPP lacks the halogenation (Cl/F) seen in potent herbicides, potentially altering its metabolic stability and reducing phytotoxicity, but increasing susceptibility to oxidative metabolism (CYP450).
-
vs. GSK-J4: If M-6A-TBPP is being explored for epigenetic modulation (KDM inhibition), it likely lacks the specific side-chain interactions of GSK-J4, leading to broader "pan-KDM" inhibition.
Experimental Protocols for Off-Target Deconvolution
To validate M-6A-TBPP specificity, you must distinguish between bona fide target engagement and promiscuous metal chelation.
Protocol A: Cellular Thermal Shift Assay (CETSA)
Purpose: Confirm target engagement in live cells.
-
Preparation: Treat cells with M-6A-TBPP (1-10 µM) for 1 hour.
-
Heating: Aliquot cells and heat across a gradient (37°C to 67°C).
-
Lysis & Separation: Lyse cells; remove precipitated proteins via centrifugation.
-
Detection: Western blot for the intended target.
-
Validation: A shift in melting temperature (
) confirms physical binding.-
Control: Use the Free Acid form to check if hydrolysis is required for binding.
-
Protocol B: Metal-Rescue Assay (Chelation Check)
Purpose: Determine if activity is driven by non-specific metal stripping.
-
Baseline: Establish IC50 of M-6A-TBPP in the enzymatic assay.
-
Rescue: Repeat assay in the presence of excess metal ions (e.g., 10-50 µM ZnCl₂ or FeCl₂).
-
Interpretation:
-
Shift in IC50 > 10-fold: Activity is likely due to non-specific chelation (Off-target artifact).
-
No Shift: Activity is driven by specific hydrophobic pocket binding.
-
Visualizations
Figure 1: Off-Target Mechanism & De-Risking Workflow
This diagram illustrates the pathway from compound administration to potential off-target interactions and the screening steps required to filter them.
Caption: Workflow tracking the bioactivation of M-6A-TBPP and distinguishing specific binding from chelation-driven off-target effects.
References
-
BLD Pharm. (2024). Product Datasheet: Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate. Retrieved from
-
Sigma-Aldrich. (2024). Building Blocks for Targeted Protein Degradation. Retrieved from
-
Epp, J. B., et al. (2016). The discovery of Halauxifen-methyl: A new auxin herbicide. Bioorganic & Medicinal Chemistry. Link
-
Agrawal, A., et al. (2018). Probing Chelation Motifs in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry. Link
Safety Operating Guide
Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate proper disposal procedures
Technical Advisory: Safe Handling & Disposal of Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate
Executive Summary & Immediate Action Plan
Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate (CAS: 1280786-65-3) is a specialized pyridine derivative often used as a pharmaceutical intermediate or ligand in drug discovery.[1] Due to its specific functional groups—an aminopyridine core coupled with a lipophilic tert-butyl phenyl moiety—it presents a dual hazard profile: acute toxicity and aquatic persistence .[1]
Critical Disposal Directive:
-
DO NOT dispose of via sanitary sewer or trash.
-
DO NOT mix with oxidizers or strong acids during waste accumulation.
-
MANDATORY: This compound must be segregated into High-BTU Organic Waste streams destined for high-temperature incineration with scrubber systems.
Physicochemical & Hazard Profile
To handle this compound safely, one must understand the causality of its hazards. The molecule combines a basic nitrogen heterocycle (pyridine) with a lipophilic tail. This structure facilitates cell membrane permeation, increasing its toxicity potential.
Hazard Classification Data
| Parameter | Specification | GHS Classification |
| CAS Number | 1280786-65-3 | Acute Tox. 3 (Oral/Dermal/Inhalation) |
| Molecular Formula | C₁₇H₂₀N₂O₂ | Skin Corr.[1] 1B / Eye Dam. 1 (Potential) |
| Molecular Weight | 284.35 g/mol | Aquatic Chronic 3 (H412) |
| Physical State | Solid (Powder) | Signal Word: DANGER |
| Solubility | DMSO, Methanol, DCM | Pictograms: Skull & Crossbones, Corrosion |
Mechanistic Insight: The tert-butyl group increases the compound's lipophilicity (LogP), which often correlates with higher bioaccumulation potential in aquatic organisms (hence the H412 classification). The aminopicolinate core is electronically active; in acidic environments (stomach or waste streams), it can protonate, potentially increasing bioavailability or reactivity.
Validated Disposal Protocol
This protocol is designed as a self-validating system .[1] Each step includes a "Check" to ensure the safety barrier is intact before moving to the next.
Step 1: Waste Stream Segregation (The "Source Control")[1]
-
Solid Waste: Collect pure substance, contaminated weighing boats, and solid spill cleanup materials in a dedicated wide-mouth jar labeled "Toxic Organic Solids." [1]
-
Liquid Waste: Mother liquors or reaction solvents containing this compound must be segregated into "Halogenated" or "Non-Halogenated" waste streams based on the solvent used (e.g., DCM vs. Methanol). The compound itself does not dictate the solvent stream, but its toxicity dictates the handling.
Step 2: Chemical Deactivation (Incineration Prep)[1]
-
Why Incineration? Chemical neutralization (hydrolysis) of the picolinate ester is possible but generates picolinic acid derivatives that remain toxic. Complete thermal oxidation is the only method to break the pyridine ring and the tert-butyl chain effectively.[1]
-
Protocol: Ensure the waste is designated for an incinerator operating >1000°C with an afterburner. This ensures the nitrogen atoms are converted to N₂/NOx (scrubbed) rather than released as toxic vapors.
Step 3: Container Closure & Labeling
-
Validation: Verify the cap liner is compatible (PTFE/Teflon preferred).
-
Labeling: Must explicitly list "Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate" and "Acute Toxin."[1] Do not use generic "Organic Waste" labels alone.
Operational Workflow Visualization
The following diagram outlines the decision logic for disposing of this specific compound, ensuring no cross-contamination of incompatible waste streams.
Figure 1: Decision matrix for segregating Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate waste streams.
Emergency Contingencies
In the event of a spill, immediate containment is required to prevent aquatic contamination (H412).
-
Personal Protection (PPE):
-
Respiratory: N95 minimum; P100/HEPA respirator recommended if powder is aerosolized.
-
Dermal: Double-glove with Nitrile (minimum 0.11 mm thickness). The lipophilic nature of the tert-butyl group allows it to permeate standard latex rapidly.[1]
-
-
Spill Cleanup:
-
Do NOT dry sweep. This creates toxic dust.
-
Wet Method: Cover the spill with a damp absorbent pad or vermiculite.
-
Decontamination: Wipe the surface with a mild surfactant (soap/water) followed by ethanol. Collect all wipes into the "Toxic Solids" bin.
-
References
-
PubChem. (n.d.). Compound Summary: Methyl 6-aminopicolinate derivatives. National Library of Medicine. Retrieved from [Link]
-
United Nations Office on Drugs and Crime (UNODC). (2011). Guidelines for the Safe Handling and Disposal of Chemicals. Retrieved from [Link]
Sources
Definitive Guide to Personal Protective Equipment for Handling Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate
This guide provides comprehensive, experience-driven recommendations for the safe handling of Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate. As drug development professionals, our primary responsibility extends beyond discovery to ensuring the safety of the researchers who make it possible. This document is structured to provide not just a list of equipment, but a procedural and logical framework for mitigating risk when working with this and structurally similar research chemicals.
Hazard Assessment: Understanding the Risk Profile
A thorough risk assessment is the cornerstone of any laboratory safety protocol.[3][4] For Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate, we must consider the hazards posed by its constituent chemical groups.
-
Aromatic Amine Moiety: Aromatic amines as a class of compounds are noted for their potential carcinogenicity and mutagenicity.[5] They can be absorbed through the skin, making dermal contact a significant route of exposure.[6] Safe handling practices are therefore crucial to minimize any potential long-term health effects.[5]
-
Picolinate Structure: Picoline and its derivatives can cause irritation to the skin, eyes, nose, and throat.[7] Ingestion may lead to gastrointestinal discomfort, and repeated exposure can result in more severe systemic effects.[7][8]
-
Analog Compound Toxicity: The parent compound, 6-Amino-3-(4-(tert-butyl)phenyl)picolinic acid, is classified with the GHS Hazard statement H301, indicating it is Toxic if swallowed .[1] This necessitates stringent measures to prevent ingestion, including prohibiting eating, drinking, or smoking in the laboratory and thorough hand washing after handling.[9]
Given this profile, the primary hazards to mitigate are:
-
Acute Toxicity via ingestion.
-
Skin and Eye Irritation upon contact.
-
Potential long-term health effects from dermal absorption or inhalation of the aromatic amine.
Core Personal Protective Equipment (PPE) Protocol
The following PPE is the minimum requirement for any procedure involving Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate. These recommendations are designed to create a comprehensive barrier between the researcher and the chemical.[10]
Primary Engineering Control: Chemical Fume Hood
All handling of this compound, especially when in powdered form or when being transferred, must be conducted within a certified chemical fume hood. This is the primary line of defense to prevent inhalation of any dust or aerosols.[11] The fume hood also provides a contained space in the event of a spill.
Step-by-Step PPE Selection and Rationale
| PPE Component | Specification | Rationale |
| Body Protection | Flame-resistant or 100% cotton lab coat with a fully-fastened front.[12] | Protects skin and personal clothing from splashes and spills. The material choice offers protection against accidental contact with heat sources.[13] |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Nitrile provides good chemical resistance for incidental contact with a wide range of chemicals. Latex gloves are not recommended due to poor chemical protection and potential for allergies.[4][12] Crucially, gloves should be changed immediately if contamination is suspected. |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields (minimum).[14] | Protects the eyes from flying particles or small splashes.[13] |
| Chemical splash goggles. | Required when there is a higher risk of splashing (e.g., transferring solutions, heating). Goggles provide a seal around the eyes for superior protection.[14] | |
| Face shield worn over safety glasses/goggles. | Required for procedures with a significant risk of splashing or energetic reactions. A face shield protects the entire face from corrosive splashes.[14] | |
| Foot Protection | Closed-toe shoes, preferably made of a non-porous material.[12] | Protects feet from spills and dropped objects.[13] |
| Respiratory Protection | Not typically required if all work is performed in a fume hood. | If procedures with a high potential for aerosolization cannot be confined to a fume hood, a risk assessment must be performed to determine the appropriate respirator (e.g., an N95 respirator for particulates or an air-purifying respirator with organic vapor cartridges). |
PPE Donning and Doffing Workflow
Properly putting on and removing PPE is as critical as its selection to prevent cross-contamination. The following workflow should be adopted.
Caption: Sequential workflow for donning and doffing PPE to minimize contamination.
Operational Plan: Decontamination and Disposal
Safe disposal of contaminated materials is essential to protect personnel and the environment.[5]
Step-by-Step Decontamination and Disposal Protocol:
-
Glove Management:
-
Treat gloves as contaminated after handling the chemical.
-
Do not touch surfaces like door handles, keyboards, or notebooks with gloved hands.[12]
-
If gloves are contaminated, remove them immediately using a technique that avoids skin contact with the outer surface, and wash hands thoroughly.
-
-
Disposal of Contaminated PPE:
-
Dispose of used gloves and other contaminated disposable items (e.g., weigh paper, pipette tips) in a designated, sealed hazardous waste container.[15]
-
The container should be clearly labeled with its contents.
-
-
Non-Disposable PPE:
-
If a lab coat becomes contaminated, remove it immediately and have it professionally laundered or decontaminated according to your institution's EHS guidelines. Do not take contaminated lab coats home.[16]
-
Clean and disinfect safety glasses, goggles, and face shields after each use.
-
-
Chemical Waste Disposal:
Emergency Response Plan
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11][18] Seek medical attention if irritation persists.[17]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do.[17] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[17][18]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[18]
-
Spill: Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with absorbent material, carefully sweep it up to avoid generating dust, and place it in a sealed container for hazardous waste disposal.[15][18] Ensure adequate ventilation. For large spills, evacuate the lab and contact your institution's emergency response team.
By adhering to these stringent PPE and handling protocols, researchers can effectively mitigate the risks associated with Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate, ensuring a safe environment for continued scientific advancement.
References
- Vertex AI Search.
- Spectrum Chemical.
- TCI Chemicals.
- ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines | Request PDF. Accessed January 31, 2026.
- BLDpharm. 1261913-25-0|6-Amino-3-(4-(tert-butyl)phenyl)picolinic acid. Accessed January 31, 2026.
- NJ.gov. PICOLINE CAS Number - HAZARD SUMMARY. Accessed January 31, 2026.
- ACS Publications.
- Safety D
- Santa Cruz Biotechnology.
- Redox. Safety Data Sheet Chromium Picolinate Revision 4, Date 16 Sep 2021. Accessed January 31, 2026.
- ECHEMI. Chromium(III)
- University of Washington Environmental Health and Safety.
- Pharmaffiliates. 1261913-25-0| Chemical Name : 6-Amino-3-(4-t-butylphenyl)picolinic acid. Accessed January 31, 2026.
- National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. Accessed January 31, 2026.
- Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Accessed January 31, 2026.
- Princeton University Environmental Health and Safety.
- Solubility of Things. Safety and Handling of Organic Compounds in the Lab. Accessed January 31, 2026.
- TCI Chemicals.
- ACS Material. PPE and Safety for Chemical Handling. Accessed January 31, 2026.
- California State University, Bakersfield.
- Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. Accessed January 31, 2026.
- Safety Data Sheet 1. Product and company identification 2. Hazard identification of the product. Accessed January 31, 2026.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
